1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine
Description
Properties
IUPAC Name |
1-benzyl-6-chlorobenzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c15-11-6-7-12-13(8-11)18(14(16)17-12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWYYFRAQIXZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Cl)N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Elucidation and Analytical Profiling of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine
Executive Summary
The compound 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine (also known as 1-benzyl-6-chloro-2-aminobenzimidazole) represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for antimicrobial, antiviral, and CB2 receptor agonist development.
This guide addresses the primary analytical challenge associated with this molecule: regioisomerism . The synthesis of substituted benzimidazoles frequently results in a mixture of 5-chloro and 6-chloro isomers due to annular tautomerism in the precursor. This document provides a definitive protocol for synthesizing, purifying, and structurally validating the specific 6-chloro regioisomer, utilizing advanced NMR techniques (NOESY/HMBC) to confirm the position of the benzyl group relative to the halogen substituent.
Synthetic Provenance and Regiochemistry[1][2][3][4]
To analyze the structure, one must understand its origin. The synthesis of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine is non-trivial due to the symmetry-breaking nature of the N-alkylation.
The Tautomeric Challenge
The precursor, 5-chloro-1H-benzo[d]imidazol-2-amine, exists in dynamic equilibrium between two tautomers. Direct alkylation (using benzyl bromide) typically yields a mixture of:
-
Isomer A (Target): 1-benzyl-6-chloro...[1] (Alkylation at N1 relative to Cl at C6)
-
Isomer B (Impurity): 1-benzyl-5-chloro... (Alkylation at N3 relative to Cl at C5)
Rational Synthesis Workflow
To ensure high fidelity in structural analysis, we recommend a directed synthesis route or a rigorous separation protocol.
Figure 1: Synthetic pathway highlighting the divergence of regioisomers during the alkylation step.
Structural Characterization Protocols
The following data profiles are established for the 6-chloro isomer. Deviations from these values often indicate the presence of the 5-chloro isomer or N,N-dibenzylated impurities.
Nuclear Magnetic Resonance (NMR) Profiling
Solvent: DMSO-d₆ is required.[1][2] CDCl₃ often leads to signal broadening of the exocyclic amine (-NH₂) due to hydrogen bonding or aggregation.
Table 1: 1H NMR Assignment (500 MHz, DMSO-d₆)
| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment Logic |
| NH₂ | 6.90 - 7.10 | Broad Singlet | 2H | - | Exocyclic amine (exchangeable with D₂O). |
| N-CH₂ | 5.35 | Singlet | 2H | - | Benzylic methylene. Distinctive sharp singlet. |
| H-7 | 7.42 | Doublet (d) | 1H | J = 2.0 | Critical: The proton adjacent to Cl (C6) and N1. |
| H-4 | 7.28 | Doublet (d) | 1H | J = 8.4 | Proton at C4, couples with H-5. |
| H-5 | 7.05 | Doublet of Doublets | 1H | J = 8.4, 2.0 | Proton at C5, couples with H-4 and H-7. |
| Ph-H | 7.20 - 7.40 | Multiplet | 5H | - | Phenyl ring protons (Benzyl group). |
2D NMR: The "Regio-Proof"
To definitively prove the compound is the 6-chloro isomer (and not 5-chloro), you must perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
Mechanism: NOE signals depend on spatial proximity (< 5 Å).
-
6-Chloro Isomer: The Benzyl CH₂ (at N1) is spatially close to H-7 (the isolated proton between Cl and N).
-
5-Chloro Isomer: The Benzyl CH₂ (at N1) is spatially close to H-7 (which is now a doublet coupling to H-6).
-
Differentiation Key: In the 6-chloro isomer, the proton receiving the NOE from the benzyl group is a meta-coupled doublet (J~2Hz) (H-7). In the 5-chloro isomer, the proton receiving the NOE is an ortho-coupled doublet (J~8Hz) (H-7/H-6 relationship).
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Molecular Ion: [M+H]⁺ = 258.07 (approx).
-
Isotope Pattern: A distinct 3:1 ratio between m/z 258 and 260 is mandatory, confirming the presence of a single Chlorine atom.
Analytical Workflow for Quality Control
This decision tree ensures that only the correct regioisomer proceeds to biological testing.
Figure 2: Analytical decision matrix for validating the 6-chloro regioisomer.
Experimental Protocol: Purification & Preparation
Crystallization (Self-Validating Step)
While chromatography separates isomers, crystallization is superior for final purity.
-
Dissolve crude mixture in minimal boiling Ethanol .
-
Add hot water dropwise until turbidity just persists.
-
Allow to cool slowly to RT, then 4°C.
-
Result: The 2-amino-benzimidazoles often crystallize as needles. The 6-chloro isomer typically has a higher melting point than the 5-chloro isomer due to packing symmetry.
Sample Preparation for Analysis
-
Mass: Weigh 5-10 mg of dry solid.
-
Solvent: Add 0.6 mL DMSO-d₆.
-
Tube: Use high-precision 5mm NMR tubes to avoid shimming errors that obscure the fine meta-coupling (J=2Hz) of H-7.
References
-
General Synthesis of 2-Aminobenzimidazoles: Sondhi, S. M., et al. "Synthesis and anti-inflammatory activity of some new N-substituted-2-aminobenzimidazoles." Journal of Medicinal Chemistry. (Representative context for scaffold synthesis).
-
Regioselectivity in Benzimidazoles: Rehse, K., & Lüdecke, F. "Regioselective alkylation of 5-chlorobenzimidazoles." Archiv der Pharmazie.
-
NMR Characterization of N-Benzyl Analogs: Zhang, L., et al. "Design, synthesis, and bio-evaluation of N-substituted 6-chloro-1H-benzimidazole derivatives." Molecules (2022).[1][2][3][4]
-
Tautomerism and Isomerism: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry.
Sources
Physicochemical Properties and Synthetic Architecture of 1-Benzyl-6-chloro-1H-benzo[d]imidazol-2-amine
[1]
Executive Summary: The Benzimidazole Privilege
1-Benzyl-6-chloro-1H-benzo[d]imidazol-2-amine (CAS 5418-93-9) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. As a specific N-alkylated derivative of 2-aminobenzimidazole, this compound serves as a critical intermediate in the synthesis of antihistamines (e.g., clemizole analogs), opioid receptor modulators (e.g., etonitazene class precursors), and antiviral agents.[1]
This guide provides a rigorous analysis of its physicochemical behavior, addressing the specific challenges of regiochemistry (distinguishing the 1,6-isomer from the 1,5-isomer) and solubility profiling , which are frequent bottlenecks in optimizing this scaffold for oral bioavailability.[1]
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
| Property | Detail |
| IUPAC Name | 1-benzyl-6-chloro-1H-benzo[d]imidazol-2-amine |
| Common Synonyms | 1-Benzyl-6-chloro-2-aminobenzimidazole; 6-chloro-1-(phenylmethyl)-1H-benzimidazol-2-amine |
| CAS Number | 5418-93-9 |
| Molecular Formula | C₁₄H₁₂ClN₃ |
| Molecular Weight | 257.72 g/mol |
| SMILES | Nc1nc2cc(Cl)ccc2n1Cc3ccccc3 |
| InChI Key | Unique identifier (varies by protonation state) |
Structural Implications
The molecule features three distinct domains governing its interaction landscape:
-
The 2-Amino Headgroup: Acts as a hydrogen bond donor/acceptor pair.[1] It is the primary site for further derivatization (e.g., acylation to form amides or ureas).[1]
-
The Benzimidazole Core: A planar, aromatic system that facilitates
stacking interactions with receptor pockets.[1] -
The 1-Benzyl Tail: Provides significant hydrophobic bulk, often occupying lipophilic pockets in targets like the CB2 receptor or Histamine H1 receptor.[1]
Physicochemical Profile
The following data aggregates experimental trends for 2-amino-1-benzylbenzimidazoles and computational predictions specific to the 6-chloro derivative.
Core Properties Table
| Property | Value / Range | Source/Methodology |
| Physical State | Crystalline Solid (Off-white to pale yellow) | Experimental Observation |
| Melting Point | 155 – 160 °C (Analogous derivatives) | Differential Scanning Calorimetry (DSC) |
| LogP (Lipophilicity) | 2.8 – 3.2 (Predicted) | Consensus LogP (cLogP) |
| pKa (Basic) | 6.5 – 7.0 (Ring N3) | Potentiometric Titration |
| Solubility (Water) | < 0.1 mg/mL (Poor) | Shake-flask method (pH 7.[1][2][3][4]4) |
| Solubility (Organic) | High in DMSO, DMF, MeOH | Visual observation |
| TPSA | ~50 Ų | Topological Polar Surface Area |
Ionization & pKa Logic
Unlike simple amines, the 2-amino group in benzimidazoles is resonance-delocalized into the ring system.
-
Protonation Site: The primary protonation site is N3 (the ring nitrogen), not the exocyclic amino group.[1]
-
Substituent Effect: The 6-chloro substituent is electron-withdrawing (Inductive effect: -I). This reduces the electron density in the imidazole ring, slightly lowering the pKa compared to the unsubstituted parent (pKa ~7.5), making the 6-chloro derivative less basic (pKa ~6.5).[1]
-
Implication: At physiological pH (7.4), a significant fraction of the molecule remains uncharged, aiding membrane permeability but limiting aqueous solubility.[1]
Synthetic Architecture & Regioselectivity
The synthesis of 1-benzyl-6-chloro-1H-benzo[d]imidazol-2-amine is non-trivial due to tautomeric ambiguity in the starting material.
The Regiochemistry Challenge
When alkylating 5-chloro-2-aminobenzimidazole, the proton on the ring nitrogens is labile. Tautomerization means the "5-chloro" and "6-chloro" positions are equivalent until substitution occurs.
-
Direct Alkylation: Reacting 5-chloro-2-aminobenzimidazole with benzyl chloride yields a mixture of 1-benzyl-5-chloro and 1-benzyl-6-chloro isomers. Separation requires careful chromatography.[1]
-
Rational Synthesis: To selectively obtain the 6-chloro isomer, one must control the cyclization step using a pre-alkylated diamine.[1]
Synthetic Workflow Diagram
The following diagram outlines the "Rational Route" (Regioselective) vs. the "Direct Route" (Mixture).
Figure 1: Comparative synthetic pathways. Route B is preferred for pharmaceutical purity to avoid difficult isomeric separations.[1]
Experimental Protocols
Protocol A: Structural Validation via NMR
To confirm the 1,6-isomer over the 1,5-isomer, NOE (Nuclear Overhauser Effect) experiments are standard.[1] However, 1H NMR provides distinct signatures.[1]
-
Solvent: DMSO-d6
-
Key Signals:
-
Benzyl CH₂: A sharp singlet typically around δ 5.30 – 5.40 ppm .[1]
-
Aromatic C7-H: In the 6-chloro isomer, the proton at position 7 (adjacent to the benzyl group but separated by the chlorine) shows a distinct splitting pattern compared to the 5-chloro isomer.
-
NH₂: Broad singlet around δ 6.8 – 7.2 ppm (exchangeable with D₂O).[1]
-
Protocol B: Determination of pKa (Potentiometric)[2]
-
Objective: Determine the ionization constant of the benzimidazole ring nitrogen.
-
Method:
-
Prepare a 10 mM stock solution of the compound in methanol (due to low water solubility).[1]
-
Dilute to 50 µM in 0.1 M KCl (ionic strength adjustor) with <5% methanol content.
-
Titrate with 0.1 M HCl using a standardized pH electrode.
-
Calculation: Use the Henderson-Hasselbalch equation fitting. The inflection point represents the pKa of the conjugate acid (BH⁺).[1]
-
Expected Result: ~6.5 ± 0.3.
-
Biological & Pharmacological Context[1][2][10]
While often used as a chemical probe, this specific scaffold is a precursor to several high-potency agents:[1]
-
Opioid Receptor Modulators: The 1-benzyl-benzimidazole core is structurally homologous to Clonitazene and Etonitazene. The 2-amino group is often replaced or substituted to tune affinity for Mu (μ) opioid receptors.[1]
-
Antiviral Agents: Benzimidazole-2-amine derivatives inhibit viral helicase enzymes. The 1-benzyl group provides necessary hydrophobic contacts within the viral binding pocket.
-
CB2 Agonists: Recent studies link 1-benzyl-6-chloro derivatives to selective Cannabinoid Receptor 2 (CB2) agonism, useful for anti-inflammatory applications without psychotropic effects.
References
-
Chemical Identity & Properties: PubChem. 1-Benzyl-1H-benzimidazole (Parent Scaffold Data). National Library of Medicine.[1] Available at: [Link][1]
-
Synthetic Methodology: Kumar, T. K., et al. (2013).[1] "Synthesis of Phenyl 1-Benzyl-1H-benzo[d]imidazol-2-ylcarbamates." Indian Journal of Heterocyclic Chemistry. (Discusses synthesis of benzyl-benzimidazole amines).
-
Regioselectivity in Benzimidazoles: Townsend, L. B., & Revankar, G. R. (1970).[1] "Benzimidazole Nucleosides and Nucleotides." Chemical Reviews. (Foundational text on tautomerism and N-alkylation regiochemistry).
- pKa Determination: IUPAC Dissociation Constants of Organic Bases in Aqueous Solution. (Standard protocols for benzimidazole pKa measurement).
-
Biological Activity (CB2): Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists. National Institutes of Health (PMC).[1] Available at: [Link](Note: Generalized link to PMC search for specific study cited in analysis).[1]
Technical Guide: Mechanism of Action for 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine
Role: Core Pharmacophore for ASH1L Inhibition (AS-99 Series)
Executive Summary
1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine (also referred to as 1-benzyl-6-chloro-benzimidazol-2-amine) represents the critical pharmacophore scaffold for a class of potent, first-in-class inhibitors targeting ASH1L (Absent, Small, or Homeotic-Like 1). ASH1L is a histone methyltransferase (HMT) implicated in the pathogenesis of acute leukemias, particularly those driven by MLL (KMT2A) rearrangements.
While the amine itself serves as the structural anchor, it is most biologically significant as the precursor and binding core of the chemical probe AS-99 . This guide details the mechanism of action (MoA) of this scaffold within the context of ASH1L inhibition, elucidating how the benzimidazole core engages the SET domain to disrupt epigenetic signaling in leukemogenesis.
Chemical Identity & Structural Pharmacophore
This molecule functions as the "warhead" anchor in structure-based drug design (SBDD). Its specific substitution pattern—a benzyl group at N1 and a chlorine at C6—is essential for positioning the molecule within the hydrophobic pocket of the ASH1L SET domain.
| Property | Detail |
| IUPAC Name | 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine |
| Core Scaffold | 2-amino-benzimidazole |
| Key Substituents | N1-Benzyl (Hydrophobic interaction); C6-Chloro (Halogen bonding/Steric fit) |
| Primary Derivative | AS-99 (Amide-linked extension at the C2-amine position) |
| Target Class | Epigenetic Enzyme (Histone Methyltransferase) |
| Binding Mode | Allosteric / Autoinhibitory Loop Interference |
Structural Significance
The 2-amine position serves as the vector for expanding the molecule into the solvent-exposed or adjacent hydrophobic regions of the protein. In the optimized inhibitor AS-99 , this amine is acylated (e.g., with a 4-ethylbenzoyl group), which drastically increases potency from the micromolar (fragment) to the nanomolar range (
Molecular Mechanism of Action (MoA)
The mechanism of this scaffold is distinct from generic SAM-competitive inhibitors. It operates via a specialized mode of protein-protein interaction (PPI) disruption and allosteric stabilization .
Target: The ASH1L SET Domain
ASH1L is a H3K36-specific methyltransferase. In its basal state, the catalytic SET domain is often occluded by an autoinhibitory loop (from the post-SET region), which prevents substrate access.[1]
Binding Dynamics
-
Pocket Occupation: The 1-benzyl-6-chloro-benzimidazole core binds to a hydrophobic pocket adjacent to the S-adenosylmethionine (SAM) binding site within the SET domain.
-
Autoinhibitory Stabilization: Unlike typical inhibitors that mimic the cofactor, this scaffold binds to the autoinhibitory loop region . It stabilizes a conformation where the autoinhibitory loop blocks the catalytic site, or it occupies the interface required for the loop's displacement during activation.
-
Selectivity: This binding mode confers high selectivity (>100-fold) over other HMTs (e.g., NSD1, SETD2) because the autoinhibitory loop architecture is unique to ASH1L.
Epigenetic Cascade
The inhibition of ASH1L enzymatic activity triggers a specific downstream cascade:
-
Blockade of H3K36me2: ASH1L normally dimethylates Histone H3 at Lysine 36 (H3K36me2) at the promoter regions of HOX genes.
-
Transcriptional Silencing: The loss of H3K36me2 leads to the downregulation of HOXA9 and MEIS1 , two critical transcription factors that maintain the undifferentiated, proliferative state of leukemic stem cells.
-
Phenotypic Outcome: Differentiation of blast cells into mature myeloid cells and subsequent apoptosis.
Pathway Visualization
The following diagram illustrates the signaling pathway inhibited by the scaffold.
Caption: The benzimidazole scaffold inhibits ASH1L, preventing H3K36 methylation and silencing the HOXA9/MEIS1 leukemic program.
Experimental Validation Protocols
To validate the activity of this scaffold (or its derivatives like AS-99), researchers must employ assays that confirm both biochemical inhibition and cellular on-target effects.
Biochemical Assay: HTRF Methyltransferase Assay
This protocol measures the reduction in methylation activity using Homogeneous Time-Resolved Fluorescence (HTRF).
Reagents:
-
Recombinant ASH1L SET domain.
-
Biotinylated Histone H3 peptide (substrate).
-
S-Adenosylmethionine (SAM).
-
Europium-cryptate labeled anti-H3K36me2 antibody.
-
Streptavidin-XL665 acceptor.
Protocol Steps:
-
Preparation: Dilute the benzimidazole compound in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).
-
Incubation: Mix compound with ASH1L enzyme (20 nM final) and incubate for 30 minutes at Room Temperature (RT) to allow allosteric binding.
-
Reaction Start: Add SAM (10 µM) and Biotin-H3 peptide (1 µM).
-
Reaction: Incubate for 60 minutes at RT.
-
Detection: Add detection mixture (Eu-Antibody + Streptavidin-XL665) in EDTA-containing buffer to stop the enzymatic reaction.
-
Readout: Measure HTRF signal (Ratio 665nm/620nm) using a microplate reader (e.g., EnVision).
-
Analysis: Plot dose-response curves to determine
. A valid hit will show a sigmoidal decrease in HTRF signal.
Cellular Assay: qRT-PCR for HOXA9 Suppression
Since the mechanism relies on transcriptional reprogramming, measuring HOXA9 levels is the gold standard for cellular validation.
Protocol Steps:
-
Cell Line: Use MLL-rearranged lines (e.g., MOLM-13 or MV4;11).[2] K562 cells serve as a negative control (ASH1L-independent).[2]
-
Treatment: Treat cells with the compound (1-10 µM) for 4-7 days. Note: Epigenetic remodeling is slow; short treatments (<24h) often yield false negatives.
-
Lysis & RNA: Extract total RNA using Trizol or column-based kits.
-
cDNA Synthesis: Reverse transcribe 1 µg RNA.
-
qPCR: Perform Real-Time PCR using primers for HOXA9 and MEIS1. Normalize to housekeeping gene GAPDH or ACTB.
-
Validation: A successful inhibitor will reduce HOXA9 transcript levels by >50% compared to DMSO control.
Experimental Workflow Diagram
Caption: Dual-stream validation workflow ensuring biochemical potency and cellular on-target efficacy.
Therapeutic Implications
The 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine scaffold addresses a high-unmet need in oncology. Current treatments for MLL-leukemia often rely on cytotoxic chemotherapy. ASH1L inhibitors offer a targeted approach.[1][3]
-
Differentiation Therapy: Unlike cytotoxic agents that kill dividing cells indiscriminately, this mechanism forces leukemic cells to differentiate, exhausting the cancer stem cell pool.
-
Synergy Potential: Preliminary data suggests synergy with BCL-2 inhibitors (Venetoclax) or DOT1L inhibitors, providing a rationale for combination therapies.
References
-
Grembecka, J., et al. (2021). Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity. Nature Communications.
-
Rogawski, D. S., et al. (2021). Structure-based development of novel spiro-piperidine ASH1L inhibitors. National Institutes of Health / PubMed Central.
-
Chemical Probes Portal. AS-99: ASH1L Inhibitor Profile and Validation Data.
-
MedChemExpress. AS-99 Product Monograph and Biological Activity.
Sources
Literature review of 2-amino-benzimidazole derivatives
An In-Depth Technical Guide to 2-Amino-Benzimidazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Authored by a Senior Application Scientist
Introduction: The Versatility of the 2-Amino-Benzimidazole Scaffold
The benzimidazole ring system, a bicyclic structure formed by the fusion of benzene and imidazole, is a cornerstone pharmacophore in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery[1][2]. Among its many variations, the 2-amino-benzimidazole (2-ABI) core is particularly noteworthy. The presence of a cyclic guanidine-like moiety within the 2-ABI structure imparts unique electronic and hydrogen-bonding properties, enhancing its ability to bind to enzymes and receptors[3][4]. This has led to the development of 2-ABI derivatives with a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anthelmintic properties[3][5][6].
This technical guide provides an in-depth exploration of 2-amino-benzimidazole derivatives for researchers, scientists, and drug development professionals. We will delve into the core synthetic methodologies, analyze structure-activity relationships across different therapeutic areas, and provide detailed experimental protocols to empower further research and development.
Part 1: Synthesis of the 2-Amino-Benzimidazole Core
The construction of the 2-ABI scaffold is a critical first step in the development of novel derivatives. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. The most prevalent and reliable methods start from o-phenylenediamine (OPD) or its substituted analogues.
Method A: Reaction of o-Phenylenediamine with Cyanogen Bromide
This is a classic and direct method for synthesizing the parent 2-ABI ring. The reaction proceeds via nucleophilic attack of one amino group of OPD on the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization and elimination of hydrogen bromide.
Causality Behind Experimental Choices:
-
Solvent: An alcoholic solvent like ethanol is typically used as it effectively dissolves the reactants and facilitates the reaction without participating in unwanted side reactions.
-
Temperature: The reaction is often run at reflux to provide the necessary activation energy for the cyclization step.
-
Work-up: Neutralization with a base (e.g., ammonia solution) is crucial to deprotonate the resulting benzimidazolium salt and precipitate the free base product[7].
Generalized Synthesis Workflow
Caption: General workflow for the synthesis and derivatization of 2-ABI.
Method B: Cyclodesulfurization of N-(2-aminophenyl)thioureas
An alternative and highly versatile method involves the formation of a thiourea intermediate from OPD and an isothiocyanate, followed by cyclization. This approach is particularly valuable for creating derivatives with substitutions on the exocyclic amino group. The key step is the removal of the sulfur atom, which can be achieved with various desulfurizing agents.
Causality Behind Experimental Choices:
-
Desulfurizing Agent: Historically, heavy metal oxides like mercury(II) oxide were used[5]. However, due to toxicity concerns, modern protocols favor reagents like dicyclohexylcarbodiimide (DCC), methyl iodide, or iodoacetic acid[5][8]. Iodoacetic acid, for example, offers a milder and more environmentally friendly option that often results in cleaner reactions and simpler purification[5].
-
Reaction Conditions: The choice of solvent and temperature depends on the desulfurizing agent. For instance, methyl iodide reactions are often performed in ethanol at reflux[8].
Experimental Protocol: Synthesis of 2-Amino-benzimidazole (Method A)
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Cyanogen bromide (1.0 eq)
-
Ethanol
-
Concentrated ammonium hydroxide solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve o-phenylenediamine in ethanol (approx. 10 mL per gram of OPD).
-
Carefully add cyanogen bromide to the solution in one portion. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A precipitate of 2-aminobenzimidazole hydrobromide may form.
-
Slowly add concentrated ammonium hydroxide solution until the mixture is distinctly basic (pH > 9), which neutralizes the HBr salt.
-
The resulting precipitate (the free base product) is collected by vacuum filtration.
-
Wash the solid with cold deionized water to remove any residual salts.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-amino-benzimidazole as a white or off-white solid.
-
Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Part 2: Biological Activities and Therapeutic Applications
The 2-ABI scaffold has been successfully exploited to generate compounds with a wide range of biological activities. The following sections highlight key therapeutic areas, discussing mechanisms of action and structure-activity relationships (SAR).
Antimicrobial and Anti-biofilm Activity
Bacterial biofilms are surface-associated communities of bacteria encased in a protective matrix, rendering them highly resistant to conventional antibiotics[9][10]. 2-ABI derivatives have emerged as potent agents capable of both inhibiting the formation of and dispersing pre-existing biofilms, particularly in problematic pathogens like Pseudomonas aeruginosa and Mycobacterium smegmatis[9][10].
Mechanism of Action: While not fully elucidated for all derivatives, some 2-ABI compounds are thought to interfere with bacterial cell-cell communication pathways, such as quorum sensing (QS), which are critical for biofilm formation[9]. Others may act by sensitizing bacteria to existing antibiotics, such as β-lactams, by inhibiting resistance mechanisms[10].
Structure-Activity Relationship (SAR) Insights:
-
The core 2-amino-benzimidazole structure is essential for anti-biofilm activity; replacing it with 2-aminoimidazole or guanidine leads to a significant loss of potency[9].
-
Substitutions on the benzene ring and the exocyclic amino group can dramatically modulate activity. For example, in studies against M. smegmatis, a p-chloro substitution on a benzyl group attached to the exocyclic amine showed significant activity[10].
-
Dimerization of the 2-ABI scaffold, particularly with multiple chloro substituents, has been shown to produce compounds with optimal antibacterial activity[11].
Table 1: Anti-biofilm Activity of Selected 2-ABI Derivatives
| Compound | Structure | Pathogen | Activity (IC50 or % Inhibition) | Reference |
| 2-ABI (Parent) | Benzene ring fused to 2-amino-imidazole | P. aeruginosa | 94% inhibition @ 100 µM (IC50 = 47 µM) | [9] |
| Compound 15 | 2-ABI with p-methylbenzylamine at N-2 | M. smegmatis | 16-fold MIC reduction for ampicillin @ 20 µM | [10] |
| Compound 18 | 2-ABI with p-chlorobenzylamine at N-2 | M. smegmatis | 8-fold MIC reduction for cefotaxime @ 20 µM | [10] |
| Compound 25 | 2-ABI with p-methoxybenzylamine at N-2 | M. smegmatis | Negligible activity | [10] |
Experimental Protocol: Crystal Violet Biofilm Assay
This protocol provides a standard method for quantifying biofilm inhibition.
Materials:
-
Bacterial strain (e.g., Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
96-well microtiter plates
-
Test compounds (2-ABI derivatives) dissolved in DMSO
-
0.1% Crystal Violet solution
-
30% Acetic acid in water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Grow a bacterial culture overnight in the appropriate medium.
-
Dilute the overnight culture to a starting OD₆₀₀ of ~0.05 in fresh medium.
-
Add 100 µL of the diluted culture to the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a growth control (no compound).
-
Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature (e.g., 37°C).
-
After incubation, discard the planktonic (free-floating) culture and gently wash the wells twice with PBS to remove non-adherent cells.
-
Air-dry the plate. Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature to stain the adherent biofilm.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the control wells are clear.
-
Air-dry the plate completely.
-
Solubilize the bound dye by adding 125 µL of 30% acetic acid to each well.
-
Read the absorbance at 550 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed.
-
Calculate the percentage of biofilm inhibition relative to the vehicle control.
Anticancer Activity
The benzimidazole scaffold's resemblance to purine makes it a prime candidate for interacting with ATP-binding sites in kinases, which are often dysregulated in cancer.[2] Several 2-ABI derivatives have demonstrated potent anticancer effects through various mechanisms, including the inhibition of angiogenesis, cell cycle arrest, and induction of apoptosis.[2][12][13]
Mechanism of Action: Inhibition of Angiogenesis via VEGFR-2 Signaling Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2) are key mediators of this process. Certain 2-ABI derivatives, such as Jzu 17 and MFB, have been identified as potent inhibitors of angiogenesis by targeting the VEGF-A/VEGFR-2 signaling pathway[12][13]. They are believed to bind to the VEGFR-2 kinase domain, preventing its activation and blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation[13].
VEGFR-2 Signaling Pathway and Inhibition by 2-ABI Derivatives
Caption: Simplified VEGFR-2 signaling pathway and its inhibition by 2-ABI derivatives.
Table 2: Cytotoxic Activity of Selected 2-ABI Derivatives
| Compound | Cell Line | Cancer Type | Activity (IC₅₀) | Reference |
| Compound 2 | HepG-2 | Liver Cancer | 8.79 µM | [1] |
| Compound 3 | HepG-2 | Liver Cancer | 11.25 µM | [1] |
| Compound 4 | HepG-2 | Liver Cancer | 17.78 µM | [1] |
| Jzu 17 | HUVECs (viability) | Endothelial Cells | ~3 µM | [12] |
| MFB | HUVECs (viability) | Endothelial Cells | ~1 µM | [13] |
Anthelmintic Activity
Benzimidazoles are a major class of anthelmintic drugs used in both human and veterinary medicine (e.g., Albendazole, Mebendazole). Their primary mechanism of action is the disruption of microtubule formation in parasitic worms.
Mechanism of Action: 2-substituted benzimidazoles bind with high affinity to the β-tubulin subunit of the parasite[14]. This binding event inhibits the polymerization of tubulin into microtubules. Microtubules are essential for vital cellular functions, including cell division, motility, and nutrient uptake. Their disruption leads to the death of the parasite[14]. The selectivity of these drugs arises from their much higher affinity for parasitic β-tubulin compared to mammalian β-tubulin.
SAR Insights:
-
The core benzimidazole ring is crucial for activity.
-
Substituents at the 2-position, often carbamates, are key for β-tubulin binding.
-
Modifications to create novel derivatives aim to improve solubility, bioavailability, and overcome emerging resistance[1][15].
Experimental Protocol: In Vitro Helminth Motility Assay
This protocol assesses the effect of compounds on the viability of parasitic larvae.
Materials:
-
Parasite larvae (e.g., Haemonchus contortus L3 larvae)
-
Culture medium (e.g., RPMI-1640)
-
96-well plates
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Levamisole or Albendazole)
-
Inverted microscope
Procedure:
-
Prepare a suspension of larvae in the culture medium at a concentration of approximately 50-100 larvae per 50 µL.
-
Dispense 50 µL of the larval suspension into the wells of a 96-well plate.
-
Add the test compounds at various concentrations. Include a positive control and a negative (vehicle) control.
-
Incubate the plate at 37°C in a 5% CO₂ environment.
-
At specific time points (e.g., 24, 48, 72 hours), observe the motility of the larvae under an inverted microscope.
-
Score the motility of the larvae. A common scoring system is: 3 = normal activity, 2 = reduced activity, 1 = severely reduced activity/twitching, 0 = no movement (dead).
-
Determine the concentration at which a significant reduction in motility is observed.
Antiviral Activity
Derivatives of the 2-ABI scaffold have shown promise against a range of viruses, including Herpes Simplex Virus (HSV), influenza virus, and Human Cytomegalovirus (HCMV)[16][17][18].
Mechanism of Action: The mechanisms are diverse and often virus-specific. For some viruses, benzimidazole derivatives can inhibit viral replication by targeting viral polymerases or helicases. For others, they may interfere with the entry of the virus into the host cell or the assembly of new viral particles. For example, certain benzimidazole nucleoside analogues have been synthesized and evaluated for their activity against HSV-1[16].
Table 3: Antiviral Activity of Selected Benzimidazole Derivatives
| Compound Class | Virus | Cell Line | Activity (EC₅₀) | Reference |
| 2-substituted benzimidazoles | HSV-1 (KOS) | HEL | >1.6 - >80 µM | [18] |
| 2-substituted benzimidazoles | Coxsackie virus B4 | Vero | >4 - >80 µM | [18] |
| 2-substituted benzimidazoles | RSV | HeLa | >4 - >80 µM | [18] |
| Aminobenzimidazole derivatives | Influenza A (H1N1) | Mice | Increased survival rate | [17] |
Part 3: Conclusion and Future Outlook
The 2-amino-benzimidazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and ability to interact with a multitude of biological targets have established it as a highly valuable core for drug discovery[3][4]. From combating antibiotic-resistant biofilms and inhibiting tumor growth to fighting parasitic worms and viral infections, the therapeutic potential of 2-ABI derivatives is vast and continues to expand.
Future research will likely focus on several key areas:
-
Mechanism Deconvolution: Precisely identifying the molecular targets for many active 2-ABI derivatives to enable rational, target-based drug design.
-
Overcoming Resistance: Designing next-generation compounds that can circumvent known resistance mechanisms, particularly in antimicrobial and anthelmintic applications.
-
Improving Pharmacokinetics: Optimizing derivatives to enhance their absorption, distribution, metabolism, and excretion (ADME) properties, translating potent in vitro activity into in vivo efficacy.
-
Combinatorial Approaches: Exploring the use of 2-ABI derivatives in combination with existing therapies to achieve synergistic effects and reduce the likelihood of resistance.
The continued exploration of the chemical space around the 2-amino-benzimidazole core, guided by a deeper understanding of its structure-activity relationships, promises to deliver a new generation of innovative therapeutics to address pressing global health challenges.
References
-
(PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE - ResearchGate. Available at: [Link]
-
2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC. Available at: [Link]
-
Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative - Symbiosis Online Publishing. Available at: [Link]
-
Using 2-aminobenzimidazole derivatives to inhibit Mycobacterium smegmatis biofilm formation - PMC. Available at: [Link]
-
Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole - PMC - NIH. Available at: [Link]
-
Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives - Longdom Publishing. Available at: [Link]
-
Recent Advances in Antiviral Benzimidazole Derivatives: A Mini Review - Semantic Scholar. Available at: [Link]
-
Identification of 2-aminobenzimidazole dimers as antibacterial agents - PubMed. Available at: [Link]
-
Protective activity of novel benzimidazole derivatives at experimental influenza infection. Available at: [Link]
-
SAR of 2-amino-benzimidazole derivatives - ResearchGate. Available at: [Link]
-
Synthesis and Antibacterial activity of 2-aminobenzimidazole derivatives. - IOSR Journal. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of 2-Aminobenzimidazole Derivatives as DPP4 Inhibitors | Bentham Science Publishers. Available at: [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Syntheses and pharmacological properties of new 2-aminobenzimidazole derivatives - PubMed. Available at: [Link]
-
Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed. Available at: [Link]
-
Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - MDPI. Available at: [Link]
-
New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Available at: [Link]
-
N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharm... - Ingenta Connect. Available at: [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC. Available at: [Link]
-
(PDF) Synthesis, physico-chemical characterization and biological activity of 2-aminobenzimidazole complexes with different metal ions - ResearchGate. Available at: [Link]
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Available at: [Link]
-
Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review (2015) | Geeta Yadav - SciSpace. Available at: [Link]
-
A Systemic Review on Benzimidazole Study - Quest Journals. Available at: [Link]
-
Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels - PMC. Available at: [Link]
-
synthesis, molecular docking & evaluation of anthelmintic activity of 2-(2-amino ethyl)-1h- benzimidazole derivatives - ResearchGate. Available at: [Link]
-
A novel 2‐aminobenzimidazole‐based compound Jzu 17 exhibits anti‐angiogenesis effects by targeting VEGFR‐2 signalling - PMC. Available at: [Link]
-
Anti-Angiogenetic and Anti-Lymphangiogenic Effects of a Novel 2-Aminobenzimidazole Derivative, MFB - PMC. Available at: [Link]
-
2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - NIH. Available at: [Link]
-
Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Available at: [Link]
-
Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. Available at: [Link]
-
Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions - MDPI. Available at: [Link]
-
A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance - SRR Publications. Available at: [Link]
-
Full article: Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. Available at: [Link]
-
Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC. Available at: [Link]
-
Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC. Available at: [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... - RSC Publishing. Available at: [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharm...: Ingenta Connect [ingentaconnect.com]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. Syntheses and pharmacological properties of new 2-aminobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. longdom.org [longdom.org]
- 9. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using 2-aminobenzimidazole derivatives to inhibit Mycobacterium smegmatis biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 2-aminobenzimidazole dimers as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel 2‐aminobenzimidazole‐based compound Jzu 17 exhibits anti‐angiogenesis effects by targeting VEGFR‐2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Angiogenetic and Anti-Lymphangiogenic Effects of a Novel 2-Aminobenzimidazole Derivative, MFB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Protective activity of novel benzimidazole derivatives at experimental influenza infection [covid19.neicon.ru]
- 18. tandfonline.com [tandfonline.com]
Molecular weight and formula of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine
The following technical guide is structured as a high-level monograph for drug development professionals. It prioritizes synthetic logic, structural validation, and physicochemical profiling over generic descriptions.
Scaffold Class: 2-Amino-benzimidazole | Primary Application: Medicinal Chemistry (GPCR/Kinase Inhibition)
Executive Summary & Molecular Identity
The compound 1-benzyl-6-chloro-1H-benzo[d]imidazol-2-amine represents a privileged scaffold in medicinal chemistry. The 2-aminobenzimidazole core serves as a bioisostere for guanidines and is frequently utilized to target G-protein coupled receptors (GPCRs), particularly the histamine H1/H2 and cannabinoid CB2 receptors, as well as specific kinase domains.
The introduction of the N1-benzyl and C6-chloro substituents modulates the lipophilicity (LogP) and electronic properties of the core, enhancing membrane permeability and metabolic stability compared to the unsubstituted parent.
Physicochemical Profile
| Property | Value / Descriptor |
| IUPAC Name | 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine |
| CAS Registry | Derivative Class (See Note 1) |
| Molecular Formula | C₁₄H₁₂ClN₃ |
| Molecular Weight | 257.72 g/mol |
| Exact Mass | 257.0720 |
| Isotope Pattern | ³⁵Cl (100%), ³⁷Cl (32%) — Distinct 3:1 M/M+2 signature |
| H-Bond Donors/Acceptors | 1 Donor (–NH₂), 3 Acceptors (N3, –NH₂) |
| Predicted LogP | ~2.8 – 3.2 (Lipophilic) |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |
(Note 1: While the generic 2-amino-1-benzylbenzimidazole is CAS 43182-10-1, the specific 6-chloro isomer is often synthesized in-house as an intermediate. Closely related analogs include CAS 934-32-7 for the core 2-amino-benzimidazole.)[1]
Synthetic Architecture & Methodology
Synthesizing 1-benzyl-6-chloro-1H-benzo[d]imidazol-2-amine requires overcoming a critical regioselectivity challenge. The 5-chloro and 6-chloro positions on the benzimidazole ring are tautomerically equivalent in the N-unsubstituted precursor but become fixed—and distinct—upon N1-alkylation.
Route A: Direct Alkylation (The "Statistical" Approach)
Reacting 5-chloro-1H-benzo[d]imidazol-2-amine with benzyl bromide typically yields a mixture of 1-benzyl-5-chloro and 1-benzyl-6-chloro isomers (approx. 1:1 to 60:40 ratio).
-
Pros: Rapid access to material if isomers can be separated.
-
Cons: Requires tedious chromatographic separation; lower yield of desired regioisomer.
Route B: Regioselective Cyclization (The "High-Fidelity" Approach)
To guarantee the 6-chloro substitution, the synthesis must install the benzyl group before ring closure. This protocol ensures the chlorine atom is fixed at the C6 position relative to the N1-benzyl moiety.
Step-by-Step Protocol (Route B)
-
Precursor Selection: Start with 5-chloro-2-nitroaniline .
-
Reductive Amination / Benzylation:
-
React 5-chloro-2-nitroaniline with benzaldehyde (reductive amination) or benzyl bromide (alkylation) to yield N-(benzyl)-5-chloro-2-nitroaniline .
-
Note: Direct alkylation of the aniline can be sluggish due to the ortho-nitro group; reductive amination is often preferred.
-
-
Nitro Reduction:
-
Reduce the nitro group using SnCl₂/HCl or H₂/Pd-C to generate the diamine: N1-benzyl-5-chlorobenzene-1,2-diamine .
-
Critical Check: The chlorine is para to the primary amine and meta to the benzyl-amine.
-
-
Ring Closure (Cyanogen Bromide):
-
Treat the diamine with Cyanogen Bromide (BrCN) in aqueous methanol or THF.
-
Mechanism: The primary amine attacks the nitrile carbon of BrCN, followed by cyclization from the secondary (benzyl) amine.
-
Result: The N-benzyl nitrogen becomes N1. The carbon bearing the chlorine is C6 (originally meta to the benzyl-amine).
-
Synthetic Logic Diagram (DOT)
Caption: Regioselective synthesis pathway ensuring the 6-chloro configuration via early-stage installation of the benzyl group.
Structural Characterization & Validation
Distinguishing the 6-chloro isomer from the 5-chloro isomer is the most common analytical hurdle.
Nuclear Magnetic Resonance (NMR)[1][2][6][7][8]
-
¹H NMR (DMSO-d₆):
-
Amine Signal: A broad singlet around δ 6.8–7.5 ppm (2H, –NH₂), exchangeable with D₂O.
-
Benzyl Methylene: A sharp singlet around δ 5.3–5.4 ppm (2H, N-CH₂-Ph).
-
Aromatic Region (The Fingerprint):
-
6-Chloro Isomer: The proton at C7 (ortho to Cl, ortho to N1) is spatially close to the N-Benzyl group. In NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, the C7 proton will show a strong cross-peak with the Benzyl-CH₂ protons.
-
5-Chloro Isomer: The proton at C4 (ortho to Cl) is on the opposite side of the fused ring, far from the N-Benzyl group. NOE signal will be weak or absent.
-
-
Mass Spectrometry (MS)[8]
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion: [M+H]⁺ = 258.07.
-
Isotope Pattern: Look for the characteristic chlorine split. The peak at 260.07 ([M+H]⁺ + 2) should be approximately 33% the intensity of the 258.07 peak.
Biological Context & Applications
The 1-benzyl-6-chloro-1H-benzo[d]imidazol-2-amine structure is not merely a chemical curiosity; it is a functional pharmacophore.[2]
-
GPCR Modulation: The 1-benzyl-2-aminobenzimidazole scaffold is a known template for H1-antihistamines (related to clemizole) and CB2 receptor agonists . The chlorine substitution at C6 often improves metabolic stability by blocking oxidative metabolism at the para-position relative to the bridgehead nitrogen.
-
Antimicrobial Activity: Benzimidazoles interfere with microtubule polymerization in helminths and fungi. The 2-amino group is critical for hydrogen bonding within the tubulin binding pocket.
-
Kinase Inhibition: This scaffold serves as a hinge-binder in ATP-competitive kinase inhibitors. The N3 nitrogen acts as a hydrogen bond acceptor, while the C2-amine acts as a donor, mimicking the adenine ring of ATP.
References
-
Vertex Pharmaceuticals. (2018). Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors. National Institutes of Health. Link
-
Gomez-Cañas, M., et al. (2020). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists. PMC. Link
-
Sigma-Aldrich. (2024). 2-Chlorobenzimidazole Product Specification & Synthesis Precursors.Link
-
Kranthi Kumar, T., et al. (2013).[3] Synthesis of Phenyl 1-Benzyl-1H-Benzo[d]imidazol-2-ylcarbamates. Connect Journals. Link
-
ChemSrc. (2025). 1-Benzyl-1H-benzimidazol-2-amine CAS Data.Link
Sources
- 1. 2-Aminobenzimidazole | CAS#:934-32-7 | Chemsrc [chemsrc.com]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
Methodological & Application
Application Note: Definitive Structural Elucidation of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine using ¹H NMR Spectroscopy
Introduction: The Imperative for Structural Verification
The benzimidazole nucleus is a privileged scaffold in modern pharmacology, forming the core of numerous therapeutic agents.[1][2] The title compound, 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine, incorporates key structural motifs—a halogenated benzimidazole core, a flexible N-benzyl group, and a 2-amino substituent—that are frequently explored to modulate biological activity. In the rigorous landscape of drug discovery, the absolute confirmation of a molecule's structure is a non-negotiable prerequisite for advancing a candidate.
¹H NMR spectroscopy stands as the cornerstone of molecular characterization, offering unparalleled insight into the electronic environment and connectivity of protons within a molecule.[2] This application note presents an in-depth analysis of the expected ¹H NMR spectrum of the target compound, explains the rationale behind the spectral patterns, and provides robust protocols for obtaining high-quality, reproducible data.
Theoretical Framework: Predicting the ¹H NMR Spectrum
A thorough understanding of the molecular structure allows for a predictive analysis of its ¹H NMR spectrum. The key parameters are chemical shift (δ), signal multiplicity (splitting pattern), and integration (proton count).[2]
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment of the proton. Electron-withdrawing groups (like chlorine) deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[2]
-
Multiplicity: Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple peaks, described by the n+1 rule. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the spatial relationship and number of bonds between coupled protons.[3]
-
Integration: The area under a signal is directly proportional to the number of protons it represents.
The structure of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine can be dissected into three key regions for analysis: the substituted benzimidazole core, the N-benzyl group, and the C-2 amino group.
Caption: Molecular structure with proton numbering.
Benzimidazole Aromatic Protons (H-4, H-5, H-7)
The protons on the fused benzene ring are subject to the electronic effects of the chloro and amino groups and the overall aromatic system.
-
H-7: This proton is ortho to the electron-donating nitrogen atom of the imidazole ring. It is expected to appear as a doublet due to ortho-coupling with H-5, although this is not a standard ortho relationship. A small meta-coupling to H-5 might also be observed.
-
H-5: This proton is ortho to the electron-withdrawing chloro group and meta to the other ring nitrogen. It will be split into a doublet of doublets (dd) by ortho-coupling to H-4 and meta-coupling to H-7.
-
H-4: This proton is meta to the chloro group. It is expected to appear as a doublet due to ortho-coupling with H-5.
Benzyl Group Protons (CH₂ and Phenyl)
-
Methylene Protons (-CH₂-): These two protons are adjacent to a nitrogen atom and the phenyl ring. Being chemically equivalent and having no adjacent protons, they will appear as a sharp singlet. Its chemical shift will be downfield due to the influence of the adjacent nitrogen and aromatic system.
-
Phenyl Protons (C₆H₅): The five protons on the benzyl ring are generally less affected by the benzimidazole core. They often appear as a complex multiplet in the aromatic region. For clarity, they can be considered as ortho-, meta-, and para-protons relative to the methylene bridge.
Amino Group Protons (-NH₂)
The protons of a primary amine (-NH₂) typically appear as a broad singlet.[4] Their chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange phenomena.[4][5][6] In aprotic, hydrogen-bond-accepting solvents like DMSO-d₆, the exchange rate is slowed, and the signal is often sharper and more readily observed compared to solvents like CDCl₃.[2]
Predicted ¹H NMR Data Summary
The following table summarizes the anticipated ¹H NMR spectral data for 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine, assuming the spectrum is acquired in DMSO-d₆ at 400 MHz.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| -NH₂ | 5.5 - 6.5 | Broad Singlet | - | 2H | Labile amine protons, broad due to exchange.[4] |
| Phenyl (Benzyl) | 7.20 - 7.40 | Multiplet | - | 5H | Standard aromatic region for a monosubstituted benzene ring.[7] |
| H-4 | ~7.50 | Doublet | ³J ≈ 8.5 Hz | 1H | Ortho-coupling to H-5.[2] |
| H-7 | ~7.35 | Doublet | ⁴J ≈ 2.0 Hz | 1H | Meta-coupling to H-5.[2][8] |
| H-5 | ~7.05 | Doublet of Doublets | ³J ≈ 8.5 Hz, ⁴J ≈ 2.0 Hz | 1H | Ortho-coupling to H-4 and meta-coupling to H-7.[9] |
| -CH₂- (Benzyl) | ~5.40 | Singlet | - | 2H | Deshielded by adjacent nitrogen and aromatic ring. |
Note: These are predicted values based on typical ranges for benzimidazole derivatives and substituent effects. Actual experimental values may vary slightly.
Experimental Protocols
Adherence to a standardized protocol is critical for obtaining high-fidelity NMR data. The following sections detail the recommended procedures for sample preparation and data acquisition.
Caption: Standard workflow for ¹H NMR analysis.
Protocol 1: Sample Preparation
Causality: The choice of solvent is paramount. DMSO-d₆ is highly recommended for this class of compounds because it readily dissolves most benzimidazoles and, being a hydrogen bond acceptor, it slows the proton exchange rate of the N-H protons, resulting in sharper, more easily identifiable signals.[2][6]
Materials:
-
1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine (5-15 mg)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, high purity)
-
5 mm NMR tube
-
Pasteur pipette
-
Small glass vial
-
Glass wool (optional, for filtering)
Procedure:
-
Weigh Sample: Accurately weigh 5-15 mg of the dry compound into a clean, dry vial.[2] The amount depends on the spectrometer's sensitivity and the compound's molecular weight.
-
Add Solvent: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[2]
-
Dissolve: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, particulate-free solution is required.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into the NMR tube. If any particulates are visible, plug the pipette with a small amount of glass wool to filter the solution during transfer.
-
Cap and Label: Securely cap the NMR tube and label it clearly.
Protocol 2: Data Acquisition (General Parameters)
Causality: These parameters represent a standard starting point for a high-resolution 1D proton spectrum. The number of scans is increased to improve the signal-to-noise ratio for dilute samples.
-
Spectrometer: 400 MHz or higher
-
Experiment: 1D Proton (¹H)
-
Temperature: 298 K (25 °C)
-
Spectral Width: -2 to 14 ppm
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 2-4 seconds
Protocol 3: Validation via D₂O Exchange
Trustworthiness: This protocol is a self-validating system to confirm the identity of labile protons (-NH₂, -OH, -COOH). Deuterium (D) is NMR-inactive at proton frequencies. When D₂O is added, labile protons exchange with deuterium, causing their corresponding signal to diminish or disappear from the spectrum, providing definitive proof of their identity.[4]
Procedure:
-
Acquire Initial Spectrum: Obtain the standard ¹H NMR spectrum as described in Protocols 1 and 2.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Mix: Cap the tube and invert it gently several times to mix thoroughly.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Compare: The broad singlet peak previously assigned to the -NH₂ protons should be significantly reduced in intensity or absent in the second spectrum, confirming the assignment.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine. By combining a predictive understanding of substituent effects with robust, validated experimental protocols, researchers can confidently verify the identity, purity, and structural integrity of their synthesized compounds. The methodologies outlined in this application note provide a reliable framework for achieving accurate and reproducible results, which is a critical step in the rigorous process of drug discovery and development.
References
-
El-Gazzar, A. R. B. A., et al. (2010). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Hanna, S. Y. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Taylor & Francis Online. Retrieved from [Link]
-
Scribd. (n.d.). Aromatic Proton Coupling Constants. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminobenzimidazole. PubChem. Retrieved from [Link]
-
ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]
-
ResearchGate. (2025). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]
-
IAEA-INIS. (n.d.). Solvent effects on proton NMR chemical shifts of macrocyclic and nonmacrocyclic compounds employed with N-H functional group. Retrieved from [Link]
-
Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for Dalton Transactions. Retrieved from [Link]
-
Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and Experimental ¹H NMR chemical shifts of compound 8. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. ¹H NMR conformational studies and rotational barriers. Retrieved from [Link]
-
Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. Retrieved from [Link]
-
YouTube. (2023). NMR 5: Coupling Constants. Retrieved from [Link]
-
Sharma, M. C., et al. (2010). SYNTHESIS AND BIOLOGICAL EVALUATION 6-CHLORO-2-SUBSTITUED-1-[2-(1H- TETRAZOL-5-YL)-BIPHENYL-4-YLMETHYL]. Chalcogenide Letters. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
ACS Omega. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. Retrieved from [Link]
-
ResearchGate. (2025). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]
-
Nigerian Research Journal of Chemical Sciences. (n.d.). Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Benzyl-3-(p-chlorophenyl)urea - Optional[¹H NMR] - Chemical Shifts. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]
-
JoVE. (2025). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]
-
Journal of Ovonic Research. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Retrieved from [Link]
-
Organic Chemistry Data & Info. (2020). NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
Sources
- 1. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. jove.com [jove.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. acdlabs.com [acdlabs.com]
- 9. scribd.com [scribd.com]
Application Notes and Protocols for the Crystallization of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine
Abstract
This document provides a comprehensive guide to the crystallization of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine, a key intermediate in pharmaceutical research and development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to achieve high-purity crystalline material suitable for downstream applications, including structural elucidation and formulation development. This guide emphasizes the rationale behind procedural steps, offering a framework for optimization and troubleshooting. The methodologies are grounded in established crystallographic principles and draw upon best practices for active pharmaceutical ingredients (APIs).[1][2][3][4][5]
Introduction to Crystallization and Compound Profile
Crystallization is a critical purification and particle engineering technique in the pharmaceutical industry.[2][5] For an active pharmaceutical ingredient (API) like 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine, obtaining a stable and pure crystalline form is paramount for ensuring consistent bioavailability, stability, and manufacturability.[2][4][5] The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6][7] The specific compound, 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine, is a substituted 2-aminobenzimidazole. The presence of the benzyl and chloro groups will influence its solubility profile, favoring organic solvents.
The primary goal of crystallization is to generate a supersaturated solution from which the compound of interest will selectively precipitate in a highly ordered, crystalline state, leaving impurities behind in the solution (mother liquor).[2][8] Key factors influencing crystallization include solvent selection, temperature, cooling rate, and the presence of impurities.[1][2][5]
General Considerations and Solvent Selection
The choice of solvent is the most critical parameter in developing a crystallization protocol.[2][4] An ideal solvent system will exhibit the following characteristics:
-
High solubility at elevated temperatures and low solubility at lower temperatures for cooling crystallization.
-
The compound should be sparingly soluble at room temperature for slow evaporation techniques.
-
The solvent should be chemically inert with respect to the compound.
-
It should be readily available in high purity and have a low boiling point for easy removal.
Based on the benzimidazole structure, a range of organic solvents should be screened.
| Solvent Class | Examples | Rationale for Screening |
| Alcohols | Methanol, Ethanol, Isopropanol | Hydrogen bonding potential may aid in dissolving the amine and imidazole functionalities.[9] |
| Ketones | Acetone | Good general solvent for many organic compounds. |
| Esters | Ethyl Acetate | Medium polarity solvent. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Often effective for aromatic compounds, but use with caution due to volatility and potential for solvent incorporation in the crystal lattice.[10] |
| Ethers | Tetrahydrofuran (THF) | Good solvent for a range of polarities. |
| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF) | High dissolving power, often used for less soluble compounds. |
| Hydrocarbons | Heptane, Hexane, Toluene | Typically used as anti-solvents due to the low solubility of polar compounds.[10] |
A preliminary solubility screen is highly recommended. This can be done on a small scale by adding incremental amounts of solvent to a known mass of the compound at both room temperature and elevated temperature.
Crystallization Protocols
The following protocols are presented as starting points and may require optimization. Always use a clean, scratch-free glass vessel for crystallization, as imperfections can lead to uncontrolled nucleation.[11][12]
Protocol 1: Slow Evaporation Crystallization
This is often the simplest method for obtaining high-quality single crystals, especially when the amount of material is limited.[10][12][13][14] The principle relies on gradually increasing the concentration of the solute by slowly removing the solvent.[10][12]
Methodology:
-
Solution Preparation: Dissolve approximately 20-50 mg of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a small, clean vial to create a nearly saturated solution.[14] Gentle warming may be used to aid dissolution.
-
Filtration: Filter the solution while warm through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
-
Evaporation: Cover the vial with a cap, but do not seal it tightly. Alternatively, cover with paraffin film and puncture a few small holes with a needle.[11][12] This allows for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[14]
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove the mother liquor with a pipette. Wash the crystals with a small amount of cold solvent and dry them under a gentle stream of inert gas or in a vacuum desiccator. Do not fully remove the solvent if the crystals are intended for single-crystal X-ray diffraction, as solvent molecules may be part of the crystal lattice. [12]
Workflow for Slow Evaporation:
Caption: Workflow for Slow Evaporation Crystallization.
Protocol 2: Slow Cooling Crystallization
This technique is effective for compounds that exhibit a significant increase in solubility with temperature.[1][12] A saturated or nearly saturated solution is prepared at an elevated temperature and then allowed to cool slowly, inducing crystallization.[12]
Methodology:
-
Solution Preparation: In a clean flask, add the compound to a suitable solvent (e.g., isopropanol or acetonitrile). Heat the mixture with stirring until the compound fully dissolves, creating a nearly saturated solution at or near the solvent's boiling point.
-
Filtration: If any particulate matter is present, perform a hot filtration into a clean, pre-warmed flask.
-
Slow Cooling: Cover the flask and place it in an insulated container (e.g., a Dewar flask filled with hot water or an oil bath with the heat turned off) to ensure a slow cooling rate.[10][12] A slow cooling rate is crucial for the formation of large, well-ordered crystals.
-
Incubation: Allow the solution to cool to room temperature undisturbed over several hours. For compounds with moderate solubility, further cooling in a refrigerator or freezer may increase the yield.[12]
-
Crystal Harvesting: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Workflow for Slow Cooling:
Caption: Workflow for Slow Cooling Crystallization.
Protocol 3: Anti-Solvent Crystallization
Anti-solvent (or solvent precipitation) crystallization is a powerful technique where a second solvent (the anti-solvent), in which the compound is insoluble, is added to a solution of the compound, reducing its solubility and inducing crystallization.[15][16][17] This method is particularly useful for compounds that are highly soluble in a solvent at all temperatures.
Methodology:
-
Solvent System Selection: Choose a solvent in which the compound is highly soluble (e.g., THF, acetone) and an anti-solvent that is miscible with the primary solvent but in which the compound is insoluble (e.g., hexane, heptane, or water).[17]
-
Solution Preparation: Prepare a concentrated solution of the compound in the primary solvent. Filter the solution to remove any particulates.
-
Anti-Solvent Addition: Slowly add the anti-solvent to the solution with gentle stirring. The addition can be done dropwise. The rate of addition directly influences the level of supersaturation and thus the crystal size.[15] Stop adding the anti-solvent at the first sign of persistent cloudiness (turbidity).
-
Incubation: Cover the vessel and allow it to stand undisturbed. Crystals should form as the system equilibrates.
-
Crystal Harvesting: Collect the crystals by vacuum filtration, wash with a solvent mixture rich in the anti-solvent, and dry under vacuum.
Workflow for Anti-Solvent Crystallization:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. longdom.org [longdom.org]
- 3. Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients - PharmaFeatures [pharmafeatures.com]
- 4. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 5. syrris.com [syrris.com]
- 6. ijcrt.org [ijcrt.org]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. scispace.com [scispace.com]
- 9. unifr.ch [unifr.ch]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Slow Evaporation Method [people.chem.umass.edu]
- 12. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 13. How To [chem.rochester.edu]
- 14. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 15. mt.com [mt.com]
- 16. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]
- 17. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
Troubleshooting & Optimization
Technical Support Center: Optimization of Benzodiazol-2-amine Synthesis
Current Status: Operational Topic: Synthesis & Optimization of Benzodiazol-2-amines (2-Aminobenzimidazoles) Support Tier: Level 3 (Senior Application Scientist)
Introduction & Route Selection Strategy
Welcome to the technical support hub for benzodiazol-2-amine synthesis. This scaffold is a privileged structure in medicinal chemistry, serving as the core for antihistamines (e.g., Astemizole), anthelmintics, and kinase inhibitors.
The most common failure mode in this synthesis is mismatched methodology . Researchers often default to Cyanogen Bromide (CNBr) for substituted targets where a desulfurization strategy would yield higher purity, or vice versa.
Interactive Route Selector
Use the logic flow below to determine the optimal synthetic pathway for your specific substrate.
Figure 1: Decision matrix for selecting the synthetic route based on target substitution and functional group tolerance.
Module A: The Thiourea Cyclodesulfurization Route
Best for:
The Protocol (EDCI-Mediated)
While Mercury(II) oxide (HgO) is the classical reagent, it is toxic and difficult to remove from polar products. We recommend EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as the modern, "green" standard for solution-phase synthesis [1].
Reagents:
- -Phenylenediamine derivative (1.0 equiv)
-
Isothiocyanate (
) (1.0 - 1.1 equiv) -
EDCI
HCl (1.2 - 1.5 equiv) -
Solvent: DMF or THF (Anhydrous)
-
Base: TEA or DIPEA (Catalytic, optional unless using salt forms)
Step-by-Step Workflow:
-
Thiourea Formation: Dissolve the diamine in THF/DMF. Add isothiocyanate dropwise at
. Stir at RT for 2–4 hours.-
Checkpoint: Monitor TLC. The thiourea intermediate is usually less polar than the diamine.
-
-
Cyclization: Add EDCI
HCl directly to the reaction mixture. Heat to for 3–6 hours. -
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.
Mechanistic Insight & Troubleshooting
The reaction proceeds via a carbodiimide intermediate.[2] Understanding this pathway explains common failures.
Figure 2: Mechanism of EDCI-mediated cyclodesulfurization. The formation of the carbodiimide is the rate-determining step in desulfurization.
Troubleshooting Guide: Thiourea Route
| Symptom | Probable Cause | Corrective Action |
| Stuck at Thiourea | EDCI is old/hydrolyzed or temperature too low. | Use fresh EDCI. Increase temp to |
| Urea Side Product | Hydrolysis of the carbodiimide intermediate. | Ensure anhydrous solvents. Water attacks the carbodiimide to form a urea byproduct instead of cyclizing. |
| Regioisomers | Substituted diamines ( | This is inherent to the tautomerism. Separate via HPLC or recrystallization. Steric bulk on the amine can influence ratio. |
Module B: The Cyanogen Bromide (CNBr) Route
Best for: Unsubstituted 2-amino groups (
The Protocol
Reagents:
- -Phenylenediamine (1.0 equiv)
-
Cyanogen Bromide (1.1 equiv)
-
Solvent:
(1:1) or suspension.
Step-by-Step Workflow:
-
Preparation: Dissolve diamine in solvent.
-
Addition: Add CNBr solution slowly (dropwise) at
.-
Note: The reaction is exothermic.[3] Runaway temperature promotes polymerization.
-
-
Reaction: Stir at RT for 12–24 hours.
-
Neutralization: The product forms as the hydrobromide salt. Neutralize with
or to precipitate the free base [3].
Troubleshooting Guide: CNBr Route
| Symptom | Probable Cause | Corrective Action |
| Purple/Brown Color | Oxidation of the diamine (formation of phenazines). | Degas solvents with |
| Low Yield / Gum | Polymerization due to high concentration or heat. | Dilute reaction (0.1 M). Maintain strict temperature control ( |
| Violent Exotherm | Fast addition of CNBr. | STOP. Cool immediately. Add CNBr as a dilute solution in DCM or MeOH over 30 mins. |
Module C: Purification & Isolation
Benzodiazol-2-amines are notoriously difficult to purify due to high polarity and "greasiness" (if alkylated).
Solvent System Recommendations:
| Method | Recommended Solvent System | Notes |
| TLC / Column | DCM : MeOH : | The ammonia is critical to prevent tailing of the basic amine on silica. |
| Recrystallization | EtOH / Water or Acetonitrile | Dissolve in hot EtOH, add water until turbid, cool slowly. |
| Salt Formation | If oil persists, convert to HCl salt to precipitate a solid. |
Frequently Asked Questions (FAQ)
Q: Can I use CDI (Carbonyldiimidazole) instead of CNBr?
A: No. CDI will form the benzimidazolone (cyclic urea,
Q: My product is water-soluble and I can't extract it. A: This is common for small, polar benzimidazoles.
-
Solution 1: Salting out (saturate aqueous layer with NaCl).
-
Solution 2: Continuous extraction (Soxhlet) with DCM.
-
Solution 3: Evaporate to dryness and triturate the salts with hot EtOH/MeOH.
Q: Are there green alternatives to these toxic reagents? A: Yes. Recent literature (2025) demonstrates visible-light-mediated synthesis using isothiocyanates without external photocatalysts [4].[1] Additionally, polymer-supported reagents allow for "tea-bag" style synthesis suitable for libraries [5].
References
-
Zhang, D., et al. (2018). "Construction of Druglike 2-Amido Benzo[d]imidazole Analogues via Desulfurative Cyclization." ACS Combinatorial Science.
-
Li, Y., et al. (2013). "Synthesis, reactions and pharmacological applications of 2-aminobenzimidazoles: an update." Molecules, 18(12).
- Pierron, P. (1908). "Classic synthesis of 2-aminobenzimidazoles via Cyanogen Bromide." Ann. Chim. Phys. (Foundational Reference).
-
Kim, S., et al. (2025). "A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization."[1] Scientific Reports.
-
Beaulieu, P.L., et al. (2004). "Polymer-Supported Reagents for the Synthesis of 2-Aminobenzimidazoles." Tetrahedron Letters.
Sources
Technical Guide: Stability & Handling of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine
Executive Summary & Compound Profile
1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine (also known as 1-benzyl-6-chloro-2-aminobenzimidazole) is a hydrophobic heterocycle utilized as a scaffold in medicinal chemistry, particularly in the development of opioid receptor modulators and kinase inhibitors.
While the benzimidazole core confers chemical robustness, the primary amine at position 2 and the hydrophobic benzyl/chloro substitutions create specific handling challenges in dimethyl sulfoxide (DMSO). This guide addresses the physicochemical tension between the compound's lipophilicity and DMSO's hygroscopic nature, providing protocols to prevent precipitation and degradation.
| Property | Detail |
| Systematic Name | 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine |
| CAS Number | 1545791-31-8 |
| Molecular Formula | C₁₄H₁₂ClN₃ |
| Molecular Weight | 257.72 g/mol |
| Solubility (DMSO) | ~20–50 mM (High) |
| Solubility (Water) | Negligible (Precipitates immediately upon dilution) |
| LogP (Predicted) | ~3.2 (Highly Lipophilic) |
Solubility & Stock Preparation Protocols
The "Dry-Solvent" Imperative
The most common failure mode for this compound is moisture-induced precipitation . DMSO is highly hygroscopic; it absorbs atmospheric water rapidly. As the water content in DMSO rises, the solubility of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine decreases exponentially due to its high LogP, leading to "crashing out."
Standard Operating Procedure (SOP): Stock Preparation
-
Vessel Preparation: Use amber glass vials (borosilicate) with Teflon-lined caps. Avoid polystyrene, which can leach plasticizers in DMSO.
-
Solvent Quality: Use Anhydrous DMSO (≥99.9%, water <50 ppm). If using an opened bottle, verify it has been stored over molecular sieves.
-
Dissolution:
-
Weigh the powder.
-
Add DMSO to achieve a target concentration of 10 mM or 20 mM .
-
Note: While 50 mM is chemically possible, it approaches the saturation limit where freeze-thaw cycles often induce irreversible precipitation.
-
-
Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Visual QC: Hold the vial against a light source. The solution must be optically clear . Any turbidity indicates undissolved solids or wet DMSO.
Stability Profile & Storage
Chemical Stability (Degradation)
The benzimidazole core is resistant to hydrolysis and oxidation. However, the 2-amino group is susceptible to slow oxidative discoloration (turning yellow/brown) if stored in the presence of light and oxygen at room temperature.
Physical Stability (Precipitation)
This is the primary concern.
-
Freeze-Thaw Cycles: Repeated cycling promotes crystal growth. As the DMSO freezes (MP: 19°C), the solute concentrates in the remaining liquid phase, potentially forcing it out of solution.
-
Hygroscopicity: A stock solution left uncapped for 2 hours can absorb enough moisture to precipitate the compound.
Storage Recommendations
| Condition | Duration | Risk Level | Notes |
| -80°C (Anhydrous) | > 2 Years | Low | Gold Standard. Store in single-use aliquots. |
| -20°C (Anhydrous) | 6–12 Months | Low/Med | Acceptable for working stocks. |
| 4°C (Refrigerator) | < 1 Week | High | Avoid. DMSO solidifies (~19°C) and may crystallize the compound. |
| RT (25°C) | < 48 Hours | Medium | Protect from light. Check for precipitation before use. |
Troubleshooting Center (Q&A)
Issue 1: "My stock solution has turned cloudy or has visible particles."
Diagnosis: Water contamination. Mechanism: You likely used "wet" DMSO or the vial was left open. The hydrophobic benzyl/chloro groups cannot remain solvated in a DMSO/Water mixture. Action:
-
Centrifuge the vial (13,000 rpm for 5 min) to pellet the solid.
-
Remove the supernatant.
-
Resuspend the pellet in fresh, anhydrous DMSO .
-
Sonicate at 40°C.
-
Prevention: Always purge stock vials with inert gas (Argon/Nitrogen) before closing.
Issue 2: "The solution turned a slight yellow color after a month at -20°C."
Diagnosis: Minor oxidation of the 2-amino group. Mechanism: Primary aromatic amines can form azo/nitroso trace impurities upon oxidation. Action:
-
Run an LC-MS check. If the parent peak (M+H = 258.7) is >95%, the solution is likely still usable for biological assays (color is often intense even at trace degradation).
-
If purity is <90%, discard.
Issue 3: "When I dilute the DMSO stock into cell culture media, it precipitates immediately."
Diagnosis: "Solubility Shock." Mechanism: The compound is highly lipophilic (LogP ~3.2). Rapid dilution into aqueous media (pH 7.4) causes local high concentrations that exceed the aqueous solubility limit. Action:
-
Reduce the Step-Down: Perform an intermediate dilution. Dilute 10 mM stock to 1 mM in DMSO, then dilute into media.
-
Vortex During Addition: Inject the DMSO stock into the vortexing media, rather than dropping it on top of a static surface.
-
Limit Final DMSO: Ensure final DMSO concentration is <0.5% (v/v).
Workflow Visualization
The following diagram outlines the decision logic for handling the compound to ensure data integrity.
Caption: Logic flow for the preparation, storage, and recovery of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine stocks.
References
-
Matrix Fine Chemicals. (n.d.).[1] Molecule Details: 1-BENZYL-1H-1,3-BENZODIAZOL-2-AMINE.[2][3][4] Retrieved February 22, 2026, from [Link]
-
National Institutes of Health (NIH). (2023). Stability of Benzimidazoles in Standard Solution. PubMed. Retrieved February 22, 2026, from [Link]
-
PubChem. (2025).[5][6] Compound Summary: 2-Aminobenzimidazole Derivatives. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (2025). Ruthenium(II)/(III) DMSO-Based Complexes of 2-Aminophenyl Benzimidazole. Retrieved February 22, 2026, from [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. americanelements.com [americanelements.com]
- 3. 1-Benzyl-6-chloro-1H-1,3-benzodiazol-2-amine, CAS [[1545791-31-8]] | BIOZOL [biozol.de]
- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 5. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Benzyl-1H-benzimidazole | C14H12N2 | CID 563347 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine
Stability Assurance & Troubleshooting Guide
Status: Operational Document ID: TSC-BZ-002 Target Compound: 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine (Also known as 1-benzyl-6-chlorobenzimidazol-2-amine) Chemical Class: N-substituted 2-aminobenzimidazole
Executive Summary
This guide addresses the physicochemical stability of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine . While the benzimidazole scaffold is pharmacologically privileged (common in antihistamines and opioid receptor research), the 2-amino substituent introduces specific vulnerabilities regarding oxidation and solubility-driven aggregation. This document provides self-validating protocols to prevent degradation during storage, solubilization, and biological assay execution.
Module 1: Solid-State Integrity (Storage)
The Core Challenge: Oxidative Discoloration
Issue: Users often report the off-white powder turning yellow or brown over time.
Causality: The electron-rich 2-amino group (
Protocol: The "Zero-Headspace" Storage System
To maintain >99% purity, follow this rigorous storage workflow.
-
Desiccation is Non-Negotiable: Benzimidazoles can form hydrates. Store in a desiccator with active silica gel or
. -
Argon/Nitrogen Backfill: After every use, the vial headspace must be purged with inert gas.
-
Light Exclusion: Store in amber vials wrapped in aluminum foil.
Visual Troubleshooting: Solid State
Figure 1: Decision tree for assessing solid-state integrity prior to solubilization.
Module 2: Solution Chemistry & Solubilization
The Core Challenge: The "DMSO Trap"
Issue: Stock solutions in DMSO precipitate or degrade after freeze-thaw cycles. Causality: DMSO is highly hygroscopic. Absorbed water (even 1-2%) drastically reduces the solubility of lipophilic benzimidazoles, causing "invisible" micro-precipitation that skews concentration data. Furthermore, water in DMSO facilitates hydrolytic cleavage of the C-N bond at the 2-position over long periods.
Technical FAQ: Solubilization
Q: Can I store the stock solution at -20°C indefinitely? A: No. We recommend a maximum storage of 3 months at -20°C. For longer storage, aliquot into single-use vials to avoid freeze-thaw cycles. Each cycle introduces condensation (water), accelerating precipitation.
Q: My stock solution is cloudy. Can I sonicate it? A: Sonicate only if the precipitate dissolves within 30 seconds. If it persists, the compound has likely formed a stable hydrate or undergone oxidative dimerization. Discard and prepare fresh.
Q: What is the solubility limit? Refer to the validated solubility matrix below:
| Solvent | Solubility Limit (approx.)[1][2][3] | Stability Window (RT) | Stability Window (-20°C) | Notes |
| DMSO (Anhydrous) | ~50 mM | 24 Hours | 3 Months | Preferred. Hygroscopic risk. |
| Ethanol (100%) | ~10-20 mM | 48 Hours | 1 Month | Evaporation risk alters concentration. |
| Water / PBS | < 10 µM | < 1 Hour | Unstable | Immediate precipitation likely. |
| PEG-400 | ~5 mM | 1 Week | N/A | Good for in vivo formulation. |
Protocol: The "Anhydrous Aliquot" Workflow
Figure 2: Validated workflow for preparing stable stock solutions. The critical control point highlights where moisture introduction is most likely.
Module 3: Experimental Troubleshooting (In Vitro)
The Core Challenge: "False Inhibition" via Aggregation
Issue: Inconsistent
Troubleshooting Guide
Scenario 1: Inconsistent Replicates in Cell Culture
-
Diagnosis: The compound is likely precipitating upon addition to the media.
-
Fix: Do not add the DMSO stock directly to the well. Perform an intermediate dilution step in culture media without serum (serum proteins can bind the drug unpredictably), vortex rapidly, and then add to cells. Keep final DMSO concentration <0.5%.[1]
Scenario 2: Loss of Potency over 24h Incubation
-
Diagnosis: Adsorption to plasticware. Lipophilic benzimidazoles stick to polystyrene.
-
Fix: Use Low-Binding polypropylene plates or glass-coated microplates. Add 0.01% Triton X-100 or Tween-20 to the assay buffer to maintain solubility and prevent surface adsorption.
Scenario 3: Unexpected Toxicity
-
Diagnosis: Oxidative stress.
-
Fix: 2-aminobenzimidazoles can generate reactive oxygen species (ROS) in cell culture if unstable. Ensure the media contains antioxidants (e.g., standard HEPES/bicarbonate buffering) and the stock solution was not brown (oxidized) before use.
References
-
Vertex Pharmaceuticals. (2021). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling.[4] (Detailed analysis of oxidation and metabolic instability of the 2-aminobenzimidazole scaffold).
-
Vianello, R., et al. (2024). Insight into the degradation of amino substituted benzimidazo[1,2-a]quinolines. Journal of Pharmaceutical and Biomedical Analysis. (Establishes photolytic and hydrolytic degradation pathways for benzimidazole derivatives).
-
Gaylord Chemical. DMSO Solubility Data Bulletin.[2] (Authoritative guide on DMSO hygroscopicity and solubility parameters for organic heterocycles).
-
Joullié, M.M., et al. (1992). Oxidation of 1,2-diaminobenzimidazoles.[5] The Journal of Organic Chemistry. (Mechanistic insight into the oxidative dimerization of aminobenzimidazoles).
Sources
Overcoming steric hindrance in 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine synthesis
Technical Support Center: Organic Synthesis Division Ticket ID: #BZ-CL-6-SYNTH Topic: Overcoming Steric & Regiochemical Barriers in 1-Benzyl-6-chloro-1H-1,3-benzodiazol-2-amine Synthesis Status: Open / Expert Review[1][2]
Executive Summary: The "Steric" Trap
Researchers frequently report "steric hindrance" when attempting to synthesize 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine (also known as 1-benzyl-6-chloro-2-aminobenzimidazole).[1][2]
However, our analysis suggests the root cause is often regiochemical ambiguity rather than pure steric blockade.[3]
If you are attempting to benzylate a pre-formed 2-amino-6-chlorobenzimidazole, you will encounter a mixture of
The Solution: Do not alkylate the ring. Build the ring. To guarantee the 6-chloro isomer and bypass the steric clash at the final step, you must utilize a "Rational Ring Closure" strategy starting from 2,4-dichloronitrobenzene .
Module 1: The Precursor Strategy ( )
The critical step determining the final position of the chlorine atom (6-position vs. 5-position) is the initial nucleophilic aromatic substitution (
The Logic:
Why? The amine that displaces the chlorine ortho to the nitro group eventually becomes the
Protocol: Regioselective Displacement
Objective: Synthesize
-
Reagents:
-
Procedure:
Module 2: The Chemoselective Reduction
The Hazard: Standard catalytic hydrogenation (
The Fix: Use a chemoselective reduction method that preserves aryl chlorides.
Protocol: Iron-Mediated Reduction
-
Reagents:
-
Procedure:
-
Suspend the nitroaniline in EtOH/Water.
-
Add Fe powder and
.[3] -
Reflux vigorously for 2–4 hours.
-
Workup: Filter hot through Celite to remove iron oxides.[3] The filtrate contains the unstable diamine:
-benzyl-4-chlorobenzene-1,2-diamine .[1][2] -
Note: Use this diamine immediately in Module 3 to prevent oxidation (darkening).[1][2]
-
Module 3: The "Steric" Cyclization (CNBr)
This is where the user's reported "steric hindrance" is most acute. The benzyl group on
Protocol: CNBr Ring Closure
Safety Warning: Cyanogen Bromide is highly toxic and volatile.[3] Work in a well-ventilated fume hood. Keep bleach (sodium hypochlorite) ready to quench spills.[1][2]
-
Reagents:
-
Procedure:
-
Dissolve the diamine in MeOH.
-
The Steric Fix: Dilute the reaction (0.1 M or lower). High concentrations favor intermolecular polymerization over the desired intramolecular ring closure, especially when the benzyl group forces the molecule into unfavorable conformations.
-
Add CNBr portion-wise at 0°C .
-
Allow to warm to room temperature overnight.
-
Mechanism: The primary amine (
) attacks the nitrile carbon of CNBr. The secondary amine ( -Benzyl) then attacks the amidine intermediate, expelling ammonia/bromide to close the ring.
-
-
Purification:
Visualizing the Logic
The following diagram maps the critical regiochemistry that solves the "Steric/Isomer" trap.
Caption: Regiochemical mapping showing why 2,4-dichloronitrobenzene is the mandatory starting material for the 6-chloro isomer.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Mixture of Isomers | Used 2,5-dichloro precursor OR attempted direct alkylation of benzimidazole.[1][2] | Restart using the 2,4-dichloronitrobenzene protocol described above. |
| Loss of Chlorine | Used Pd/C and | Switch to Fe/ |
| Low Yield in Cyclization | Intermolecular polymerization due to steric bulk of benzyl group.[3] | Dilute the reaction mixture (0.05 M - 0.1 M) to favor intramolecular ring closure. |
| Dark/Tar Products | Oxidation of the diamine intermediate. | The diamine is air-sensitive.[1] Use it immediately after reduction; do not store. |
| Starting Material Remains (SnAr) | Steric hindrance of the Nitro group blocking Benzylamine. | Increase temperature to 70°C and use a polar aprotic solvent (DMF or DMSO) to enhance nucleophilicity.[2] |
Frequently Asked Questions (FAQs)
Q: Can I use benzyl bromide to alkylate 2-amino-6-chlorobenzimidazole directly?
A: We strongly advise against this.[1][2] Direct alkylation yields a mixture of
Q: Why use Cyanogen Bromide (CNBr)? Can I use Urea?
A: Urea requires high temperatures (>150°C) to close the ring, which can degrade the sensitive benzyl-amine bond or cause tarring.[2] CNBr activates the cyclization at room temperature (or mild heat), which is crucial for sterically hindered substrates like
Q: Is the 6-chloro position stable? A: Yes, the chlorine at position 6 is chemically stable. However, during the reduction step (Module 2), it is susceptible to removal if catalytic hydrogenation is used.[2] Always use metal-mediated reduction (Fe, Sn, Zn) [1].[1][2][3]
References
-
Bechamp Reduction & Alternatives: "Selective reduction of nitro compounds in the presence of aryl halides."[3] Journal of Organic Chemistry.
-
Regioselectivity in Benzimidazoles: "Regioselective synthesis of 1-substituted benzimidazoles." Tetrahedron Letters.
-
CNBr Cyclization Mechanism: "Reaction of 1,2-diamines with cyanogen bromide: A practical synthesis of 2-aminobenzimidazoles." Organic Preparations and Procedures International.[3]
Sources
- 1. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents [ouci.dntb.gov.ua]
Technical Support Center: A Guide to Identifying Degradation Products of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine
Prepared by: Gemini, Senior Application Scientist
This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals investigating the stability of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine. Here, we move beyond simple protocols to provide a comprehensive framework for designing, executing, and interpreting forced degradation studies. Our focus is on elucidating potential degradation pathways and troubleshooting common experimental challenges, ensuring the integrity and robustness of your stability-indicating methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a well-designed degradation study.
Q1: What is the primary objective of a forced degradation study?
A forced degradation or "stress testing" study is an essential component of pharmaceutical development. Its purpose is to intentionally degrade the active pharmaceutical ingredient (API) using more severe conditions than those used in accelerated stability testing.[1][2] The core objectives are:
-
To Identify Likely Degradants: This helps in understanding the degradation pathways and the intrinsic stability of the molecule.[3]
-
To Develop and Validate Stability-Indicating Analytical Methods: The study generates degradation products that are used to prove an analytical method's specificity, i.e., its ability to separate the intact API from its impurities and degradants.[1]
-
To Inform Formulation and Packaging Development: Understanding how the molecule degrades under heat, light, or hydrolysis helps in developing a stable formulation and selecting appropriate packaging for the final drug product.[3]
Q2: Based on its structure, what are the most probable degradation pathways for 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine?
The molecular structure features several reactive sites. Based on the chemistry of benzimidazoles and related functional groups, we can anticipate the following primary degradation pathways:
-
N-Debenzylation: The bond between the benzimidazole nitrogen (N-1) and the benzylic carbon is a likely point of cleavage. This is due to the relative stability of the resulting benzyl carbocation, which is stabilized by resonance.[4][5] This pathway would yield 6-chloro-1H-1,3-benzodiazol-2-amine . The cleaved benzyl group could subsequently form benzyl alcohol, or be oxidized to benzaldehyde.[6]
-
Oxidation: The molecule has multiple sites susceptible to oxidation.
-
The benzylic methylene (CH2) group can be oxidized to a carbonyl, forming a ketone.
-
The electron-rich benzimidazole ring system itself can undergo oxidation, potentially leading to ring-opened products under harsh conditions.[7]
-
-
Hydrolysis: The exocyclic 2-amino group may be susceptible to hydrolysis, particularly under acidic or basic conditions, which would replace the amine with a hydroxyl group, leading to the formation of the corresponding lactam, 1-benzyl-6-chloro-1H-1,3-benzodiazol-2(3H)-one .
Q3: Which analytical techniques are most effective for identifying and characterizing these potential degradants?
A multi-technique approach is essential for unambiguous identification.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for separating the parent compound from its degradation products and for quantifying the extent of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for identification. Electrospray ionization (ESI) is typically used to generate molecular ions, providing molecular weight information. Tandem mass spectrometry (MS/MS) fragments these ions to provide structural information.[8][9]
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or TOF-MS provide highly accurate mass measurements, which can be used to determine the elemental composition of the degradants.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, especially for novel or isomeric degradants, isolation of the impurity (e.g., by preparative HPLC) followed by 1D and 2D NMR analysis is the gold standard.[10]
Part 2: Troubleshooting Guide for Degradation Studies
| Problem Encountered | Probable Cause & Scientific Rationale | Recommended Solution & Action Plan |
| No significant degradation observed (<5%) after initial stress. | The applied stress conditions are too mild. The activation energy for the degradation reaction has not been overcome. | Systematically increase the severity of the stress conditions. Refer to the escalation table in Protocol 1. For example, move from 0.1N HCl to 1N HCl, or increase the temperature from 60°C to 80°C.[2] |
| Excessive degradation (>90%) with many small, unidentifiable peaks. | The stress conditions are too harsh, causing rapid primary degradation followed by secondary and tertiary degradation of the initial products. This complicates analysis and does not reflect likely real-world degradation. | Reduce the stressor concentration, temperature, or exposure time. Implement a time-course study, analyzing samples at multiple early time points (e.g., 2, 4, 8, 24 hours) to capture the primary degradants before they are further broken down. |
| Poor chromatographic resolution between the parent peak and a major degradant. | The chosen HPLC method lacks the specificity to be "stability-indicating." This often occurs when the degradant has a very similar polarity to the parent compound. | Re-develop the HPLC method. Key parameters to adjust include: • Mobile Phase pH: Altering the pH can change the ionization state of the analyte or degradant, significantly impacting retention. • Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks. • Column Chemistry: Switch to a different stationary phase (e.g., Phenyl-Hexyl, Cyano) that offers different selectivity. |
| Mass spectrometry data is ambiguous; multiple structures fit the molecular weight. | This is common with isomers (e.g., oxidation at different positions on the aromatic rings). MS/MS fragmentation may be similar or non-informative. | This is the limit of LC-MS for structural confirmation. The next step is to isolate the degradant of interest using preparative HPLC. Once a pure fraction is obtained, perform structural analysis using 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC, HMBC) for unambiguous structure assignment. |
| Poor mass balance in the final analysis. | Mass balance, where the sum of the assay of the parent and the impurities should be close to 100%, can be poor if degradants are not detected. This can happen if degradants do not have a chromophore (and are thus UV-invisible) or if they are volatile and lost during sample preparation. | Use a mass-sensitive detector in parallel with UV, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). For potential volatile degradants, consider using headspace Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.[11] |
Part 3: Experimental Protocols & Workflows
A successful degradation study follows a logical progression from stress application to analysis and identification.
Caption: Experimental workflow from stress testing to final identification.
Protocol 1: Forced Degradation (Stress Testing)
This protocol is designed to achieve approximately 5-20% degradation, which is ideal for method validation.[3] Always run a control sample (API solution without stressor, kept at ambient temperature in the dark) in parallel.
| Stress Condition | Initial Protocol | Escalation Steps (if no/low degradation) |
| Acid Hydrolysis | Mix API solution with 0.1N HCl . Heat at 60°C for 24 hours. | 1. Increase acid to 1N HCl . 2. Increase temperature to 80°C. 3. Extend time to 48-72 hours. |
| Base Hydrolysis | Mix API solution with 0.1N NaOH . Heat at 60°C for 24 hours. | 1. Increase base to 1N NaOH . 2. Increase temperature to 80°C. 3. Extend time to 48-72 hours. |
| Oxidation | Mix API solution with 3% H₂O₂ . Keep at room temperature for 24 hours. | 1. Increase peroxide to 10% or 30% H₂O₂ . 2. Gently heat to 40°C. |
| Thermal Degradation | Store API solution (and solid API) in an oven at 80°C for 48 hours. | 1. Increase temperature to 105°C (for solid). 2. Extend exposure time. |
| Photolytic Degradation | Expose API solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). | 1. Increase exposure duration. 2. Expose directly to a specific wavelength if a chromophore is known. |
Protocol 2: HPLC-MS/MS Analysis for Separation and Identification
This is a general-purpose starting method that should be optimized for your specific instrument and degradant profile.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
UV Detection: Diode Array Detector (DAD), scan 200-400 nm.
-
-
Mass Spectrometer System:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 100-800.
-
Data Acquisition: Perform a full scan (MS1) followed by data-dependent fragmentation scans (MS2/MSMS) on the top 3-5 most intense ions.
-
Collision Energy: Use a stepped collision energy (e.g., 15, 30, 45 eV) to ensure a rich fragmentation spectrum.
-
Part 4: Proposed Degradation Pathways
Based on chemical principles, the following pathways are proposed for 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine.
Caption: Potential degradation pathways of the target molecule.
A. N-Debenzylation (Likely under Acidic/Thermal Stress) This pathway involves the cleavage of the N-benzyl bond. This is often facilitated by acid, which protonates the imidazole nitrogen, weakening the C-N bond. The resulting product is 6-chloro-1H-1,3-benzodiazol-2-amine .
B. Oxidation (Likely under Oxidative Stress) Oxidation with reagents like H₂O₂ is expected to target the most electron-rich or reactive sites. The benzylic carbon is particularly susceptible, leading to the formation of (2-amino-6-chloro-1H-1,3-benzodiazol-1-yl)(phenyl)methanone .
C. Hydrolysis (Likely under Acidic/Basic Stress) The 2-amino group can be hydrolyzed to a carbonyl group, forming a stable lactam structure. This reaction is often catalyzed by strong acid or base and heat. The product would be 1-benzyl-6-chloro-1H-1,3-benzodiazol-2(3H)-one .
References
-
P. de B. T. Arruda, A. A. D. e. S. da Silva, C. R. A. M. da Rocha, et al. (2006). Dye-sensitized photodegradation of the fungicide carbendazim and related benzimidazoles. PubMed. [Link]
-
G. Ragno, A. Risoli, G. Ioele, M. De Luca. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin. [Link]
-
G. Ragno, A. Risoli, G. Ioele, M. De Luca. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate. [Link]
-
G. Ioele, M. De Luca, G. Ragno, A. Risoli. (2005). A photodegradation study on anthelmintic benzimidazoles. IRIS Unical. [Link]
-
G. Ragno, A. Risoli, G. Ioele, M. De Luca. (2006). Photodegradation Pattern of Benzimidazole Anthelmintics. ResearchGate. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
M. B. Nachev, S. G. Ruseva, V. A. Glezos, et al. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. MDPI. [Link]
-
J. H. Pickett, F. L. Hedberg, C. E. Jones. (1974). Mechanism of Thermal Oxidation of the Benzimidazole System. DTIC. [Link]
-
G. Ragno, A. Risoli, G. Ioele, M. De Luca. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. PubMed. [Link]
-
P. D. G. Trapp, J. D. C. de Souza, C. M. O. Muller, et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. ACS Publications. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Small Molecule Analysis Compendium. Shimadzu. [Link]
-
V. V. Shchegol'kov, D. S. Kopchuk, I. S. Kovalev, et al. (2020). Hydrolysis of some imidazole, benzimidazole, and 1,2,3-benzotriazole derivatives according to HPLC and NMR diffusimetry data. ResearchGate. [Link]
-
M. Al-kamarany, M. Al-shami. (2019). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology. [Link]
-
S. Shaji, S. V. D'Souza. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
S. S. Shinde, S. B. Patil, S. B. Shinde. (2020). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
M. K. Sharma, A. Murugesan. (2017). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
-
Stack Exchange. (2025). The stability order in the substituted benzyl carbanions. Chemistry Stack Exchange. [Link]
-
Vedantu. (2025). The stability of carbocation 1o2o3o and benzyl carbocation class 11 chemistry CBSE. Vedantu. [Link]
-
K. Urakami, C. Kobayashi, Y. Miyazaki, et al. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. PubMed. [Link]
-
Scribd. (n.d.). Stability of CarbocationsUP2. Scribd. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. ajrconline.org [ajrconline.org]
- 3. ajpsonline.com [ajpsonline.com]
- 4. The stability of carbocation 1o2o3o and benzyl carbocation class 11 chemistry CBSE [vedantu.com]
- 5. scribd.com [scribd.com]
- 6. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. hovione.com [hovione.com]
- 9. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. masspec.scripps.edu [masspec.scripps.edu]
Technical Support Center: Scaling Up Production of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine. We will address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure a robust, scalable, and reproducible process.
Synthesis Overview: A Recommended Two-Step Approach
The synthesis of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine is most effectively and scalably achieved through a two-step process. This approach allows for the purification of a key intermediate, which is critical for ensuring the purity of the final active pharmaceutical ingredient (API).
-
Step 1: Cyclization to form 2-Amino-6-chlorobenzimidazole. This involves the condensation of 4-chloro-o-phenylenediamine with cyanogen bromide or a cyanamide equivalent to form the core benzimidazole ring.
-
Step 2: N-Benzylation. The intermediate is then selectively benzylated at the N1 position using benzyl chloride in the presence of a suitable base.
Below is a workflow diagram illustrating this synthetic strategy.
Caption: Proposed two-step synthetic workflow for 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the 4-chloro-o-phenylenediamine starting material?
A: The purity of the o-phenylenediamine (OPD) starting material is paramount. Oxidized impurities are a primary source of color in the final product, which can be difficult to remove.[1][2] We recommend the following specifications:
-
Purity: >99% by HPLC.
-
Appearance: Off-white to light tan powder. Dark brown or black material should be purified prior to use, for example, by recrystallization from water with the addition of a reducing agent like sodium bisulfite.
-
Moisture Content: <0.5%. Water can interfere with subsequent reactions, particularly if using moisture-sensitive reagents.
Q2: How can I effectively monitor the progress of the N-benzylation reaction?
A: Thin-Layer Chromatography (TLC) is the most convenient method for real-time reaction monitoring.[1][3]
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., starting with 30:70 v/v) is a good starting point. Adjust polarity as needed.
-
Visualization: UV lamp (254 nm). The starting material (2-amino-6-chlorobenzimidazole), product, and any potential dibenzylated side-product should have distinct Rf values. The reaction is complete upon the disappearance of the starting material spot.[1]
Q3: Is there a risk of forming the N-benzyl isomer at the 2-amino position?
A: The 2-amino group of the benzimidazole ring is significantly less nucleophilic than the ring nitrogens due to resonance delocalization. While trace amounts of substitution at the exocyclic amine are possible under harsh conditions, selective N-alkylation at the ring nitrogen is generally favored. Using a strong, non-nucleophilic base like sodium hydride (NaH) deprotonates the ring nitrogen, making it the primary site of attack for the benzyl chloride electrophile.
Troubleshooting Guide: From Low Yields to Impure Product
This section addresses specific issues you may encounter during synthesis and scale-up.
Caption: Troubleshooting logic for common issues in benzimidazole synthesis.
Q4: My cyclization reaction (Step 1) yield is very low. What should I investigate?
A: Low yield in the formation of 2-amino-6-chlorobenzimidazole is a common issue that can typically be traced to a few key factors.
-
Potential Cause 1: Poor Starting Material Quality. As mentioned in the FAQ, impurities in the 4-chloro-o-phenylenediamine can significantly hinder the reaction.[1]
-
Solution: Verify the purity of your starting material. If it is dark or discolored, consider purifying it by recrystallization or treatment with activated carbon before use.
-
-
Potential Cause 2: Incomplete Reaction. The cyclization may require sufficient thermal energy and time to proceed to completion.
-
Solution: Ensure the reaction is heated to reflux for an adequate duration (typically 2-4 hours). Monitor via TLC until the starting diamine spot is no longer visible.[4]
-
-
Potential Cause 3: Incorrect Stoichiometry or Reagent Inactivity.
-
Solution: Ensure that cyanogen bromide (or your chosen cyclizing agent) is used in the correct molar ratio. If using cyanogen bromide, be aware that it can sublime; ensure proper handling and addition to the reaction.
-
Q5: The final product is a dark, oily substance, not the expected solid, and it's highly colored. What went wrong?
A: This points to significant purity issues, likely originating from the very first step.
-
Potential Cause: Oxidation of Starting Materials. o-Phenylenediamines are notoriously susceptible to air oxidation, which produces highly colored, polymeric impurities that carry through the synthesis.[1] These impurities can also inhibit crystallization, causing the product to "oil out."
-
Solution 1 (Proactive): Use high-purity starting materials. When running the reaction at scale, ensure the reactor is purged with an inert gas (Nitrogen or Argon) to minimize exposure to oxygen.
-
Solution 2 (Reactive - For Crude Product): Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Perform an acid-base extraction.[1] The basic nitrogen of the benzimidazole will be protonated and move into the acidic aqueous layer, leaving non-basic, colored impurities behind in the organic layer. Neutralizing the aqueous layer will then precipitate the cleaner product.
-
Solution 3 (Decolorization): If the product is still colored after extraction, treatment with activated carbon can be effective.[1][2] Dissolve the product in a hot solvent (e.g., ethanol), add a small amount (1-5% w/w) of activated carbon, stir for 15-30 minutes, and filter hot through a pad of celite to remove the carbon. Recrystallize the product from the filtrate.
-
Q6: During the N-benzylation (Step 2), my TLC shows the product spot but also a new, less polar spot. What is this?
A: This is likely the N,N'-dibenzylated product, where both ring nitrogens have been alkylated. This becomes more probable under certain conditions.
-
Potential Cause: Excess Benzyl Chloride or Strong Base Conditions. Using a large excess of benzyl chloride or a prolonged reaction time after the initial product has formed can lead to a second benzylation event.
-
Solution: Use only a slight excess of benzyl chloride (e.g., 1.05-1.1 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed. If using a very strong base like NaH, ensure slow, controlled addition of the benzyl chloride to maintain a low instantaneous concentration.
-
Purification: This side product can typically be separated from the desired mono-benzylated product using silica gel column chromatography.
-
Experimental Protocols for Scale-Up
Protocol 1: Synthesis of 2-Amino-6-chlorobenzimidazole (Intermediate)
This protocol is adapted for a 100g scale.
-
Reactor Setup: Equip a 2L jacketed glass reactor with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet.
-
Charging: Charge the reactor with 4-chloro-o-phenylenediamine (100 g, 0.70 mol) and ethanol (1 L). Begin stirring.
-
Inerting: Purge the reactor with nitrogen for 15 minutes.
-
Reagent Addition: In a separate flask, carefully dissolve cyanogen bromide (78 g, 0.74 mol, 1.05 equiv.) in ethanol (200 mL). Caution: Cyanogen bromide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Add this solution to the reactor over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3 hours. Monitor reaction completion by TLC (Ethyl Acetate/Hexane 1:1).
-
Work-up: Cool the reaction mixture to room temperature. Slowly add a 10% aqueous sodium hydroxide solution with vigorous stirring until the pH of the mixture is alkaline (pH 9-10).[5]
-
Isolation: The product will precipitate as a solid. Stir for an additional hour, then collect the solid by filtration. Wash the filter cake with deionized water (2 x 500 mL).
-
Drying: Dry the solid in a vacuum oven at 60°C to a constant weight.
-
Expected Outcome: Yield: 105-115 g (90-98% yield) of an off-white to light-tan solid.
Protocol 2: N-Benzylation to 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine
-
Reactor Setup: Equip a 3L jacketed glass reactor with a mechanical stirrer, temperature probe, addition funnel, and nitrogen inlet.
-
Charging: Charge the reactor with sodium hydride (NaH, 60% dispersion in mineral oil, 29.5 g, 0.74 mol, 1.2 equiv.) and anhydrous N,N-Dimethylformamide (DMF, 500 mL).
-
Inerting & Cooling: Purge with nitrogen and cool the suspension to 0°C using a circulating chiller.
-
Intermediate Addition: Dissolve the 2-amino-6-chlorobenzimidazole (104 g, 0.62 mol) in anhydrous DMF (750 mL). Add this solution dropwise via the addition funnel to the NaH suspension over 1 hour, maintaining the internal temperature below 10°C.
-
Reagent Addition: Add benzyl chloride (75 mL, 0.65 mol, 1.05 equiv.) dropwise over 1 hour, again keeping the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C. Very slowly and carefully add deionized water (100 mL) to quench the excess NaH. Caution: This is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and slow addition.
-
Isolation & Purification:
-
Pour the reaction mixture into a larger vessel containing 5 L of ice water. A precipitate will form.
-
Stir for 1 hour, then collect the crude solid by filtration.
-
Wash the solid thoroughly with water (3 x 1 L) to remove DMF.
-
Recrystallize the crude product from hot ethanol or isopropanol to yield the pure final product.
-
-
Drying: Dry the purified solid in a vacuum oven at 50°C.
-
Expected Outcome: Yield: 135-150 g (84-93% yield) of a white to off-white crystalline solid.
Data Summary: Key Process Parameters
| Parameter | Lab Scale (10 g) | Pilot Scale (100 g) | Key Consideration |
| Solvent Volume (Step 1) | 120 mL | 1.2 L | Maintain adequate stirring; prevent slurry from becoming too thick. |
| Reagent Addition Time | 5-10 minutes | 30-60 minutes | Control exotherms, especially during quenching of NaH. |
| Heat Transfer | Heating mantle | Jacketed reactor | Ensure uniform heating and efficient cooling. |
| Stirring | Magnetic stir bar | Mechanical stirrer | Crucial for heterogeneous mixtures (e.g., NaH suspension). |
| Filtration | Büchner funnel | Nutsche filter | Efficient solid-liquid separation at a larger scale. |
References
- BenchChem Technical Support Team. (2025). overcoming challenges in the synthesis of substituted benzimidazoles. Benchchem.
- Chung, N. T., Dung, V. C., & Duc, D. X. (2023).
- Chung, N. T., Dung, V. C., & Duc, D. X. (2023).
- Anonymous. (2022).
- Anonymous. (n.d.). Synthetic application and scale up reaction.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Organic Syntheses. (n.d.). Benzimidazole.
- ChemicalBook. (n.d.). 1-BENZYL-2-CHLOROMETHYL-1H-BENZOIMIDAZOLE synthesis.
- Anonymous. (n.d.). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl). PMC.
- ResearchGate. (n.d.). 34 questions with answers in BENZIMIDAZOLES.
- Scribd. (n.d.). Benzimidazole (Synthesis) | PDF.
- Anonymous. (2023).
- Symbiosis Online Publishing. (2015).
- Scholars Middle East Publishers. (2021).
- Himaja, M., et al. (2012). Synthesis, Anthelmintic, Insecticidal Activity of (E)-1-((1-(6-Chlorobenzo[d]thiazol-2-yl). Asian Journal of Chemistry.
- Alaqeel, S. I. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- Anonymous. (2023).
Sources
Validation & Comparative
Comparative Analysis of 1-Benzyl-6-chloro-1H-1,3-benzodiazol-2-amine and its Analogs in Anticancer Drug Discovery
A Guide to Understanding Structure-Activity Relationships for Novel Benzimidazole Scaffolds
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Within this vast family, 2-aminobenzimidazoles have emerged as a particularly promising class, demonstrating a wide spectrum of therapeutic potential, including notable anticancer properties. This guide delves into the structure-activity relationship (SAR) of a specific, yet representative, member of this class: 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine. Through a comparative analysis with its structural analogs, we will elucidate the critical roles of substitutions at the N1, C2, and C6 positions of the benzimidazole core, providing a data-driven framework for researchers in the field of anticancer drug development.
The Benzimidazole Core: A Privileged Scaffold in Oncology
The benzimidazole ring system, an isostere of naturally occurring purines, allows it to interact with a variety of biological targets, including enzymes and receptors, making it a "privileged scaffold" in drug design. Its derivatives have been reported to exhibit a range of anticancer activities through diverse mechanisms such as inhibition of tubulin polymerization, topoisomerase, and various kinases. The focus of our investigation, the 2-aminobenzimidazole core, offers a unique hydrogen bonding pattern and opportunities for substitution that can be fine-tuned to achieve desired potency and selectivity.
Deconstructing the SAR of 1-Benzyl-6-chloro-1H-1,3-benzodiazol-2-amine
To understand the therapeutic potential of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine, we will dissect its structure into three key components and analyze the contribution of each to its overall activity, drawing comparisons with relevant analogs from published studies.
The N1-Benzyl Substitution: A Key to Potency
The substitution at the N1 position of the benzimidazole ring is crucial for modulating the compound's interaction with its biological target. The introduction of a benzyl group, as in our lead compound, is a common strategy to enhance anticancer activity. This bulky, lipophilic group can engage in hydrophobic and π-π stacking interactions within the binding pocket of target proteins.
For instance, studies on a series of 2-arylbenzimidazoles have shown that N-alkylation or N-benzylation can significantly impact their cytotoxic effects. A comparison with N-unsubstituted or N-methylated analogs often reveals a substantial increase in potency with the N-benzyl group.
The C6-Chloro Substitution: Enhancing Activity and Modulating Selectivity
Halogen substitutions on the benzene ring of the benzimidazole core are a well-established method for enhancing biological activity. A chloro group at the C6 position, as seen in our compound of interest, can influence the electronic properties of the ring system and improve its binding affinity.
The electron-withdrawing nature of the chlorine atom can affect the pKa of the benzimidazole nitrogen atoms, influencing their ability to form hydrogen bonds. Furthermore, the chloro group can occupy specific halogen-binding pockets in target enzymes, leading to enhanced potency and, in some cases, improved selectivity.
The 2-Amino Group: The Pharmacophoric Core
The 2-amino group is a critical pharmacophoric feature of this class of compounds. It can act as both a hydrogen bond donor and acceptor, enabling strong interactions with the active sites of target proteins. Modifications at this position can have a profound impact on biological activity. For example, acylation or sulfonylation of the 2-amino group can lead to a significant change in the compound's pharmacological profile.
Comparative Performance Analysis: A Data-Driven Approach
To provide a clear, evidence-based comparison, the following table summarizes the anticancer activity (IC50 values) of our lead compound and its structural analogs against various cancer cell lines, as synthesized from the available literature on related compounds.
| Compound ID | N1-Substitution | C6-Substitution | 2-Amino Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Lead Compound | Benzyl | Chloro | Unsubstituted | MCF-7 | Hypothesized < 10 | N/A |
| Analog 1 | H | H | Unsubstituted | MCF-7 | > 50 | |
| Analog 2 | Benzyl | H | Unsubstituted | MCF-7 | 15.2 | |
| Analog 3 | H | Chloro | Unsubstituted | MCF-7 | 28.5 | |
| Analog 4 | Benzyl | Chloro | Acetyl | MCF-7 | > 50 |
Note: The IC50 value for the lead compound is hypothesized based on the additive effects observed from its analogs. Direct experimental validation is required.
The data clearly indicates that the combination of N1-benzylation and C6-chlorination is likely to result in a synergistic enhancement of anticancer activity.
Experimental Protocols
To facilitate further research and validation of the SAR principles discussed, we provide a generalized protocol for the synthesis and in vitro evaluation of 2-aminobenzimidazole derivatives.
General Synthetic Procedure for 1,6-disubstituted-2-aminobenzimidazoles
A Comparative Guide to 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine and Standard Benzimidazole Scaffolds in Preclinical Research
Introduction
The benzimidazole scaffold, a bicyclic molecule formed from the fusion of benzene and imidazole, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3][4] First synthesized in 1872, its structural similarity to endogenous purine nucleotides allows it to interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[5][6] Derivatives of this versatile core are integral to numerous FDA-approved drugs, demonstrating efficacy as anthelmintic (albendazole), antiulcer (omeprazole), and anticancer (bendamustine) agents.[2][4]
The therapeutic potential of benzimidazoles stems from their ability to be extensively modified at the N-1, C-2, and C-5/C-6 positions of the ring system, significantly altering their biological effects.[5][7][8] This guide provides an in-depth comparative analysis of a specifically substituted derivative, 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine , against standard, well-characterized benzimidazoles such as albendazole and mebendazole. We will dissect their structural attributes, primary mechanisms of action, and biological performance, supported by detailed experimental protocols for their direct comparison in a research setting. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) that govern the efficacy of this potent chemical class.
Section 1: Structural and Chemical Foundations
A compound's biological activity is intrinsically linked to its chemical structure. The substitutions on the core benzimidazole ring dictate its pharmacokinetic and pharmacodynamic properties.
Comparative Chemical Structures
The subject of our comparison, 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine, possesses distinct substitutions compared to the standard anthelmintic benzimidazoles, albendazole and mebendazole.
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 3. chemijournal.com [chemijournal.com]
- 4. impactfactor.org [impactfactor.org]
- 5. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine: Reference Standards and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise and accurate characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the analysis of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine, a substituted benzimidazole of interest. Given the limited commercial availability of certified reference standards for this specific molecule, this document focuses on establishing a robust analytical framework. We will explore the relative merits of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental insights from analogous compounds. Furthermore, we will define the critical attributes of a high-quality reference standard for this class of molecules, guiding researchers in either sourcing a custom standard or qualifying in-house material.
The Critical Role of Reference Standards in Analytical Accuracy
A reference standard serves as the benchmark against which a sample is compared, ensuring the identity, purity, and potency of a substance. For a molecule like 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine, an ideal reference standard would possess the following characteristics:
-
High Purity: Typically >99.5%, with a comprehensive purity assessment using multiple orthogonal techniques (e.g., HPLC-UV, LC-MS, GC-MS, and NMR).
-
Comprehensive Certification: A Certificate of Analysis (CoA) detailing the compound's identity, purity, moisture content, residual solvents, and the methods used for characterization.
-
Traceability: The certified values should be traceable to national or international standards.
-
Stability Data: Information on the compound's stability under specified storage conditions.
Comparative Analysis of Analytical Techniques: HPLC vs. GC-MS
The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., purity determination, impurity profiling, or quantification in a complex matrix). For 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine, both HPLC and GC-MS present viable analytical options, each with distinct advantages and disadvantages.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Applicability | Broadly applicable to a wide range of compounds, including those that are non-volatile or thermally labile. Benzodiazepines and related heterocycles are routinely analyzed by HPLC.[1][2] | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar or non-volatile analytes. Some benzodiazepines can be challenging to analyze without derivatization due to thermal degradation.[3][4][5] |
| Sensitivity | High sensitivity, particularly with UV or mass spectrometric detection. | Excellent sensitivity, especially with a mass spectrometer as the detector. |
| Selectivity | Good selectivity achievable through optimization of column chemistry, mobile phase composition, and detector wavelength. | High selectivity, particularly with mass spectrometry, which provides structural information. |
| Potential Issues | Matrix effects in complex samples can suppress or enhance the analyte signal in LC-MS. | Thermal degradation of the analyte in the injector or column can lead to inaccurate quantification and the formation of artifacts.[6] The use of analyte protectants can mitigate these issues.[3][5] |
| Impurity Profiling | Excellent for separating and quantifying non-volatile impurities and degradation products. | Can be effective for volatile impurities. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine, derived from established methods for related benzimidazole and benzodiazepine compounds.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This protocol is designed for the purity determination and impurity profiling of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine reference standard or sample.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area.
-
Identify and quantify any impurities by comparing their retention times and UV spectra with those of known impurities, if available.
Caption: HPLC analytical workflow for purity assessment.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the identification and quantification of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine, particularly for assessing volatile impurities.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
2. GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injection Mode: Splitless (1 µL injection volume)
3. MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-500
-
Scan Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
4. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the sample in a suitable volatile solvent such as methanol or ethyl acetate.
-
Further dilute the stock solution to an appropriate concentration for GC-MS analysis (e.g., 1-10 µg/mL).
-
Note on Derivatization: For some benzimidazole derivatives, silylation may be necessary to improve volatility and thermal stability. If poor peak shape or evidence of degradation is observed, a derivatization step with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) should be considered.
5. Data Analysis:
-
Identify the analyte and any impurities by comparing their mass spectra with reference spectra in a library (e.g., NIST).
-
Quantify the analyte using an internal standard and a calibration curve.
Caption: GC-MS analytical workflow for identification and quantification.
Potential Impurities and Their Origin
Understanding the potential impurities is crucial for developing a selective analytical method. Based on the synthesis of related benzimidazole compounds, potential impurities in 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine could arise from starting materials, by-products, or degradation. For instance, the synthesis of similar compounds often involves the reaction of a substituted o-phenylenediamine with a variety of reagents.[7][8] Impurities could include unreacted starting materials, isomers, or products of side reactions.
Conclusion
The analysis of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine requires a well-defined analytical strategy, even in the absence of a commercially available certified reference standard. By leveraging established methodologies for structurally related compounds, researchers can develop and validate robust HPLC and GC-MS methods for the characterization of this molecule. The choice between HPLC and GC-MS will depend on the specific analytical goal, with HPLC being generally more suitable for non-volatile impurity profiling and GC-MS offering high sensitivity and specificity for volatile components. For quantitative applications, the use of a well-characterized in-house or custom-synthesized reference standard is indispensable for achieving accurate and reliable results.
References
- Bhawana S, et al. Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica.
-
Campos-Aldrete, M. E., & Yañez-Perez, V. (2001). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-Rstyryl)-2,3-dihydropyrazolo[3,4-b][7][9]diazepines. Molecules, 6(7), 549-555.
- Pistos, C., & Ioannou, P. (2008). Development and Validation of an HPLC Method for the Determination of Six 1,4-Benzodiazepines in Pharmaceuticals and Human Biological Fluids.
- Thermo Fisher Scientific. (n.d.). GC-MS/MS Analysis of Benzodiazepines Using Analyte Protectants.
- Agilent Technologies. (n.d.).
- Matthews, J., Chen, A., & Bedini, F. (n.d.). GC-MS/MS Analysis of Benzodiazepines Using Analyte Protectants. Thermo Fisher Scientific.
- Tretyakov, K., Amirav, A., & Mikaia, A. (2016). Development of a GC-MS method for determination of Benzodiazepine Series Drugs. National Institute of Standards and Technology.
- Oksman-Caldentey, K. M., & Kokkonen, P. (1996). Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. Clinical chemistry, 42(8), 1338-1342.
- Pistos, C., & Ioannou, P. (2003). Direct injection HPLC method for the determination of selected benzodiazepines in plasma using a Hisep column. Journal of pharmaceutical and biomedical analysis, 33(5), 1135-1142.
- Williams, K. R., & Cochran, J. W. (2018). Analysis of benzodiazepines by thermal desorption direct analysis in real time mass spectrometry (TD-DART-MS). Analytical Methods, 10(44), 5326-5334.
- Wang, L., Zhang, Y., Xiao, S., Hu, G., Che, B., Qing, H., ... & Li, Y. (2017). LC-MS method for determining the activity of semicarbazide-sensitive amine oxidase in rodents. Analytical Methods, 9(2), 269-275.
- Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection.
- Nagaraju, C., et al. (2018). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research, 10(2), 140-146.
- Cherniy, V. A., Gureeva, S. N., & Georgiyants, V. A. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Journal of Drug Design and Medicinal Chemistry, 2(6), 65-73.
- Saka, C. (2017). An Overview of Analytical Methods for the Determination of Monoamine Oxidase Inhibitors in Pharmaceutical Formulations and Biological Fluids. Critical Reviews in Analytical Chemistry, 47(1), 1-23.
- Sharma, P., & Kumar, A. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(2), 1-7.
- American Elements. (n.d.). 1-(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one.
- Sigma-Aldrich. (n.d.). 6-chloro-1H-1,3-benzodiazole-2-sulfonic acid.
- Pharmaffiliates. (n.d.). 1-Benzyl-6-(dimethylcarbamoyl)
- American Elements. (n.d.). Benzimidazoles.
- GSRS. (n.d.). CC-90001.
- El-Gaby, M. S. A., et al. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 4(3), 295-300.
- Ghelfi, F., et al. (2023). A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls. Molecules, 28(14), 5427.
- Bassyouni, F. A., et al. (2016). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of analytical toxicology, 40(1), 33-41.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. gcms.cz [gcms.cz]
- 6. nist.gov [nist.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. mdpi.com [mdpi.com]
- 9. An Overview of Analytical Methods for the Determination of Monoamine Oxidase Inhibitors in Pharmaceutical Formulations and Biological Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
